molecular formula C8H8BrNOS B1274968 5-bromo-N-cyclopropylthiophene-2-carboxamide CAS No. 495382-05-3

5-bromo-N-cyclopropylthiophene-2-carboxamide

カタログ番号: B1274968
CAS番号: 495382-05-3
分子量: 246.13 g/mol
InChIキー: CKUIKZGELFOICR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Bromo-N-cyclopropylthiophene-2-carboxamide (CAS 495382-05-3) is a high-value brominated thiophene derivative that serves as a critical building block in medicinal chemistry and antibacterial research . This compound features a carboxamide group at the 2-position of the thiophene ring and a cyclopropyl substituent on the amide nitrogen, a configuration known to be optimal for interacting with specific hydrophobic enzyme pockets . Its primary research application is as a key intermediate in the synthesis of potent inhibitors targeting Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a validated enzyme target for antimalarial drug development . Inhibition of PfDHODH blocks the parasite's essential pyrimidine biosynthesis pathway, as the malaria parasite is unable to salvage pyrimidines and relies solely on de novo synthesis for survival . The bromine atom at the 5-position enhances the molecule's reactivity, making it amenable to further functionalization via cross-coupling reactions to create diverse analog libraries for structure-activity relationship (SAR) studies . Beyond antimalarial research, this chemotype has demonstrated relevance in other therapeutic areas. Related compounds have been investigated for their ability to inhibit bacterial targets, such as methionine aminopeptidase (MetAP), an essential enzyme that represents a promising target for novel antibiotics . The molecular weight of the compound is 246.13 g/mol, with a molecular formula of C 8 H 8 BrNOS . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

特性

IUPAC Name

5-bromo-N-cyclopropylthiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNOS/c9-7-4-3-6(12-7)8(11)10-5-1-2-5/h3-5H,1-2H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKUIKZGELFOICR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40400484
Record name 5-bromo-N-cyclopropylthiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

495382-05-3
Record name 5-bromo-N-cyclopropylthiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unraveling the Enigma: A Mechanistic Hypothesis for 5-bromo-N-cyclopropylthiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

A Senior Application Scientist's Perspective on a Promising Therapeutic Candidate

To the dedicated researchers, scientists, and drug development professionals at the forefront of innovation, this guide offers a deep dive into the potential mechanism of action of 5-bromo-N-cyclopropylthiophene-2-carboxamide. In the absence of definitive studies on this specific molecule, we will leverage our collective expertise and the wealth of data on analogous structures to construct a robust, testable hypothesis. This document is not merely a collection of data but a strategic blueprint for investigation, designed to accelerate our understanding and potential clinical application of this compound.

Introduction: The Thiophene Carboxamide Scaffold - A Privileged Structure in Medicinal Chemistry

The thiophene ring, a five-membered sulfur-containing heterocycle, is a cornerstone in the design of bioactive molecules.[1][2] Its unique electronic properties and the ability to engage in various intermolecular interactions make it a versatile pharmacophore.[2] When coupled with a carboxamide linkage, the resulting thiophene carboxamide scaffold gives rise to a diverse array of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects.[3][4] The presence of a bromine atom at the 5-position of the thiophene ring often enhances cytotoxic activity, a feature observed in numerous related compounds.[1][2] Furthermore, the N-cyclopropyl group is a well-established moiety in medicinal chemistry, known for its ability to confer favorable pharmacokinetic properties and engage in specific binding interactions.[5][6][7]

Given this rich chemical context, 5-bromo-N-cyclopropylthiophene-2-carboxamide emerges as a molecule of significant interest. While its specific biological profile is yet to be fully elucidated, the confluence of these structural features strongly suggests a potential role as a modulator of critical cellular processes, particularly those implicated in cancer.

The Central Hypothesis: A Multi-pronged Assault on Cancer Proliferation

We hypothesize that 5-bromo-N-cyclopropylthiophene-2-carboxamide exerts its primary biological effect as a potent anti-proliferative agent, likely through a combination of mechanisms targeting key cellular machinery involved in cell division and survival. This hypothesis is built upon the established activities of structurally related thiophene-2-carboxamide derivatives.[1][3][8]

Our core hypothesis can be dissected into two primary, interconnected mechanistic pathways:

  • Hypothesis 1: Disruption of Microtubule Dynamics. We propose that the compound acts as a microtubule-destabilizing agent, binding to tubulin and inhibiting its polymerization. This would lead to cell cycle arrest, specifically in the G2/M phase, and ultimately trigger apoptosis.[3]

  • Hypothesis 2: Induction of Apoptosis via Mitochondrial Pathway. We further hypothesize that the compound can directly or indirectly induce apoptosis by targeting the mitochondria. This could involve the disruption of the mitochondrial membrane potential and the activation of the caspase cascade.[1][8]

The following sections will delve into the rationale behind these hypotheses and outline a comprehensive experimental strategy to validate them.

Deconstructing the Hypothesis: Rationale and Supporting Evidence

The Case for Tubulin Inhibition

Many thiophene carboxamide derivatives have been identified as inhibitors of tubulin polymerization.[3] The structural similarity of 5-bromo-N-cyclopropylthiophene-2-carboxamide to these known tubulin inhibitors provides a strong basis for this hypothesis. The thiophene ring can mimic the trimethoxyphenyl moiety of combretastatin A-4, a well-known tubulin-binding agent, allowing it to fit into the colchicine-binding site on β-tubulin.[3] The N-cyclopropyl group may further enhance this interaction through specific hydrophobic contacts within the binding pocket.

Targeting the Cellular Powerhouse: The Mitochondrial Pathway of Apoptosis

Several studies on thiophene derivatives have demonstrated their ability to induce apoptosis through the intrinsic, or mitochondrial, pathway.[1][8] This often involves a decrease in the mitochondrial membrane potential, a key initiating event in this form of programmed cell death.[8] The lipophilic nature of the 5-bromo-N-cyclopropylthiophene-2-carboxamide may facilitate its accumulation within the mitochondrial membrane, leading to its disruption. This, in turn, would trigger the release of pro-apoptotic factors like cytochrome c, leading to the activation of caspase-9 and the downstream executioner caspase-3.[1][8]

Experimental Validation: A Phased Approach to Mechanistic Elucidation

To systematically test our central hypothesis, we propose a multi-tiered experimental workflow. This approach is designed to provide a comprehensive understanding of the compound's mechanism of action, from its initial cellular effects to its specific molecular targets.

Phase 1: Cellular Effects and Phenotypic Screening

The initial phase will focus on characterizing the broad cellular effects of 5-bromo-N-cyclopropylthiophene-2-carboxamide on a panel of cancer cell lines.

Experimental Protocols:

  • Cell Viability and Proliferation Assays:

    • Protocol: Utilize MTT or resazurin-based assays to determine the IC50 values of the compound across various cancer cell lines (e.g., MCF-7, A549, HCT116) and a non-cancerous control cell line (e.g., HEK293) to assess selectivity.

    • Causality: This initial screen will establish the compound's anti-proliferative activity and provide a dose range for subsequent experiments.

  • Cell Cycle Analysis:

    • Protocol: Treat cancer cells with the compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours). Stain cells with propidium iodide and analyze the cell cycle distribution using flow cytometry.

    • Causality: This will determine if the compound induces arrest at a specific phase of the cell cycle, with a G2/M arrest being indicative of microtubule disruption.

  • Apoptosis Assays:

    • Protocol: Employ Annexin V/Propidium Iodide staining followed by flow cytometry to quantify the induction of apoptosis. Additionally, perform a TUNEL assay to detect DNA fragmentation, a hallmark of late-stage apoptosis.

    • Causality: These assays will confirm if the observed decrease in cell viability is due to programmed cell death.

Data Presentation:

Cell LineIC50 (µM)Cell Cycle Arrest (Phase)Apoptosis Induction (% of Annexin V positive cells)
MCF-7
A549
HCT116
HEK293
Phase 2: Target Engagement and Pathway Analysis

This phase will investigate the direct molecular targets and signaling pathways modulated by the compound.

Experimental Protocols:

  • Tubulin Polymerization Assay:

    • Protocol: Utilize a cell-free in vitro tubulin polymerization assay kit. Incubate purified tubulin with the compound at various concentrations and monitor the polymerization rate spectrophotometrically.

    • Causality: This will provide direct evidence of the compound's ability to inhibit tubulin polymerization.

  • Immunofluorescence Microscopy:

    • Protocol: Treat cells with the compound and stain for α-tubulin and DAPI (for nuclear visualization). Observe the microtubule network and mitotic spindle formation using confocal microscopy.

    • Causality: This will visualize the effects of the compound on the cellular microtubule architecture. Disrupted or disorganized microtubules would support the tubulin inhibition hypothesis.

  • Mitochondrial Membrane Potential Assay:

    • Protocol: Use a fluorescent dye such as JC-1 or TMRE to measure changes in the mitochondrial membrane potential in compound-treated cells via flow cytometry or fluorescence microscopy.

    • Causality: A decrease in the mitochondrial membrane potential will indicate mitochondrial dysfunction and support the intrinsic apoptosis pathway hypothesis.

  • Western Blot Analysis:

    • Protocol: Probe for key proteins involved in the cell cycle and apoptosis pathways, including Cyclin B1, CDK1, Bcl-2, Bax, cleaved Caspase-9, and cleaved Caspase-3.

    • Causality: Changes in the expression levels of these proteins will provide insights into the specific signaling pathways being modulated.

Mandatory Visualization:

G cluster_phase1 Phase 1: Cellular Effects cluster_phase2 Phase 2: Target Engagement P1_1 Cell Viability Assays (MTT/Resazurin) P1_2 Cell Cycle Analysis (Propidium Iodide) P1_1->P1_2 Determine IC50 P1_3 Apoptosis Assays (Annexin V/PI, TUNEL) P1_2->P1_3 Confirm Apoptotic Induction P2_1 Tubulin Polymerization Assay P1_3->P2_1 P2_3 Mitochondrial Membrane Potential Assay (JC-1) P1_3->P2_3 P2_2 Immunofluorescence (α-tubulin) P2_1->P2_2 Validate Cellular Target P2_4 Western Blot Analysis P2_3->P2_4 Elucidate Apoptotic Pathway G cluster_tubulin Tubulin Inhibition Pathway cluster_mito Mitochondrial Apoptosis Pathway Compound 5-bromo-N-cyclopropyl- thiophene-2-carboxamide Tubulin Tubulin Compound->Tubulin Mito Mitochondria Compound->Mito Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibition G2M G2/M Arrest Microtubule->G2M Disruption Apoptosis Apoptosis G2M->Apoptosis MMP ΔΨm Disruption Mito->MMP CytC Cytochrome c Release MMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp3->Apoptosis

Caption: Hypothesized Signaling Cascade.

Conclusion: Charting a Path Forward

The proposed mechanism of action for 5-bromo-N-cyclopropylthiophene-2-carboxamide, centered on the dual inhibition of tubulin polymerization and induction of mitochondrial apoptosis, provides a solid foundation for future research. The experimental framework outlined in this guide offers a clear and logical path to validate this hypothesis and unlock the full therapeutic potential of this promising compound. As we move forward, a collaborative and data-driven approach will be paramount in translating this scientific inquiry into tangible clinical benefits.

References

  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. (2022). National Institutes of Health. [Link]

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (n.d.). PubMed Central. [Link]

  • Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo-N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide. (n.d.). Asian Pacific Journal of Cancer Prevention. [Link]

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (2023). MDPI. [Link]

  • Thiophene-2-carboxamide derivatives of anthraquinone: A new potent antitumor chemotype. (2021). European Journal of Medicinal Chemistry. [Link]

  • An overview of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide... (n.d.). ResearchGate. [Link]

  • Versatile thiophene 2-carboxamide derivatives. (n.d.). ResearchGate. [Link]

  • Green-Light-Induced Cyclopropanation of Alkenes via Cooperative NHN/Ligated Boryl Radical Activation of Dichloromethane. (2026). ACS Publications. [Link]

  • Synthesis and Biological Evaluation of Bioactive 5-Bromo-2- Hydroxy-4-Chloro Substituted Ketimines. (n.d.). ResearchGate. [Link]

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (n.d.). PubMed Central. [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). National Institutes of Health. [Link]

  • Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo-N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide. (2025). ResearchGate. [Link]

  • Synthesis and Preliminary Biological Evaluation of New Heterocyclic Carboxamide Models. (2025). [Source not available].
  • Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. (2021). PubMed Central. [Link]

  • Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy. (2018). PubMed Central. [Link]

  • Cyclopropyl scaffold: a generalist for marketed drugs. (2020). Semantic Scholar. [Link]

Sources

In silico modeling of 5-bromo-N-cyclopropylthiophene-2-carboxamide receptor binding

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Silico Modeling of 5-bromo-N-cyclopropylthiophene-2-carboxamide Receptor Binding

This guide provides a comprehensive, field-proven workflow for the in silico analysis of a novel small molecule, 5-bromo-N-cyclopropylthiophene-2-carboxamide, from initial characterization to the dynamic simulation of its interaction with a putative protein target. As the specific biological receptor for this compound is not publicly established, this document serves as a methodological blueprint, employing a case-study approach to demonstrate the rigorous application of computational techniques in modern drug discovery.

Foundational Strategy: An Integrated In Silico Workflow

In drug discovery, computational modeling allows for the rapid, cost-effective evaluation of a molecule's potential therapeutic value long before committing to expensive and time-consuming wet-lab synthesis and screening.[1][2] The core principle is to build a hierarchical and self-validating computational cascade. We begin with broad, rapid screening methods like molecular docking and progressively refine our understanding using more computationally intensive and accurate methods like molecular dynamics. This integrated approach, detailed below, ensures that each step informs and validates the next, building confidence in the final predictive model.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Initial Binding Prediction cluster_2 Phase 3: Dynamic Validation & Refinement cluster_3 Phase 4: Feature Abstraction Ligand Ligand Preparation (5-bromo-N-cyclopropylthiophene-2-carboxamide) Docking Molecular Docking (e.g., AutoDock Vina) Ligand->Docking Target Putative Target Identification & Preparation Target->Docking PoseAnalysis Pose & Affinity Analysis Docking->PoseAnalysis Generates Poses & Scores MD Molecular Dynamics Simulation (e.g., GROMACS) PoseAnalysis->MD Selects Best Pose Pharm Pharmacophore Modeling PoseAnalysis->Pharm Informs Model Generation TrajectoryAnalysis Trajectory Analysis (RMSD, RMSF, H-Bonds) MD->TrajectoryAnalysis Generates Trajectory TrajectoryAnalysis->Pharm Validates Key Interactions Screening Virtual Screening & Lead Op. Pharm->Screening Identifies Novel Scaffolds

Caption: High-level overview of the integrated in silico workflow.

The Ligand: Characterization of 5-bromo-N-cyclopropylthiophene-2-carboxamide

The first step in any modeling study is to thoroughly understand the small molecule of interest. 5-bromo-N-cyclopropylthiophene-2-carboxamide is a synthetic organic compound featuring a thiophene core, a structure known for its diverse biological activities.[3]

Physicochemical Properties

A molecule's physicochemical properties govern its absorption, distribution, metabolism, and excretion (ADME) profile and are critical for computational modeling.

PropertyValue/DescriptionSource
Molecular Formula C₈H₈BrNOS[4]
Molecular Weight 246.13 g/mol [4]
LogP (Predicted) ~3.5[4]
Key Features Thiophene ring, Bromine atom (electrophilic), Carboxamide group (-CONH-), Cyclopropyl moiety[4]
Solubility Low in water; soluble in organic solvents like DMSO and DMF[4]
Protocol: Ligand Preparation for Docking

A 2D chemical structure is insufficient for 3D simulation. The ligand must be converted into a geometrically accurate, low-energy 3D conformation. This protocol ensures the ligand is in a realistic protonation state and conformation for docking.

  • Obtain 2D Structure: Draw the molecule in a chemical editor (e.g., MarvinSketch, ChemDraw) or retrieve a SMILES string.

  • Convert to 3D: Use a program like Open Babel to convert the 2D representation into an initial 3D structure.

  • Protonation State Assignment: At a physiological pH of 7.4, the carboxamide group is neutral. Tools like Marvin's pKa calculator can be used to confirm the protonation states of all functional groups. This step is critical as charge distribution dictates electrostatic interactions.

  • Energy Minimization: The initial 3D structure is likely not in a low-energy state. Perform energy minimization using a force field (e.g., MMFF94) to relax the structure into a more favorable conformation. This removes steric clashes and optimizes bond lengths and angles.

  • File Format Conversion: Save the final, minimized structure in a format compatible with the chosen docking software, such as .pdbqt for AutoDock Vina.[5] This format includes atomic coordinates, partial charges, and atom type definitions.

The Target: A Case Study with a Putative Receptor

The primary challenge is the absence of a known biological target. Thiophene carboxamide derivatives have been investigated as inhibitors for a wide range of targets, including various enzymes and receptors.[3] For this guide, we will select Programmed death-ligand 1 (PD-L1) as a representative putative target, based on recent research identifying thiophene carboxamides as potential PD-L1 inhibitors.[6] We will use the crystal structure of PD-L1 in complex with an inhibitor (PDB ID: 5J89) as our starting point.

Protocol: Receptor Preparation

The raw crystal structure from the Protein Data Bank (PDB) is not immediately ready for docking. It must be "cleaned" to ensure it is a chemically correct and computationally tractable model.[7]

  • Download Structure: Obtain the PDB file (e.g., 5J89.pdb) from the RCSB PDB database.

  • Remove Non-essential Molecules: The PDB file often contains water molecules, co-factors, and the original co-crystallized ligand. These must be removed to create a vacant binding site for our new ligand. Visualization software like PyMOL or UCSF Chimera is used for this step.[5]

  • Add Polar Hydrogens: Crystal structures typically do not resolve hydrogen atoms. Hydrogens must be added, as they are crucial for forming hydrogen bonds, a key component of protein-ligand interactions.

  • Assign Partial Charges: Assign partial charges to all atoms in the receptor (e.g., Gasteiger charges). This is essential for calculating the electrostatic component of the binding energy.

  • File Format Conversion: As with the ligand, convert the cleaned receptor structure into the .pdbqt format for use with AutoDock Vina.

Molecular Docking: Predicting the Binding Mode

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[8] It scores different binding poses based on a scoring function, which estimates the binding affinity.

G cluster_0 Input Files cluster_1 Docking Setup cluster_2 Execution & Output cluster_3 Analysis Receptor Receptor.pdbqt GridBox Define Grid Box (Binding Site) Receptor->GridBox Ligand Ligand.pdbqt Config Create Configuration File (config.txt) Ligand->Config GridBox->Config RunVina Run AutoDock Vina Config->RunVina Out Output File (out.pdbqt) RunVina->Out Log Log File (log.txt) RunVina->Log Visualize Visualize Poses (PyMOL, Chimera) Out->Visualize Analyze Analyze Binding Affinities & Interactions Log->Analyze Visualize->Analyze G cluster_0 System Setup cluster_1 Simulation cluster_2 Analysis Topology 1. Generate Topology (pdb2gmx) Box 2. Define Simulation Box Topology->Box Solvate 3. Add Solvent (Water) Box->Solvate Ions 4. Add Ions (Neutralize System) Solvate->Ions EM 5. Energy Minimization Ions->EM NVT 6. NVT Equilibration (Constant Temp.) EM->NVT NPT 7. NPT Equilibration (Constant Pressure) NVT->NPT Prod 8. Production MD Run NPT->Prod RMSD RMSD Analysis (Stability) Prod->RMSD RMSF RMSF Analysis (Flexibility) Prod->RMSF HBonds Hydrogen Bond Analysis Prod->HBonds

Caption: The GROMACS workflow for setting up and running an MD simulation.

Protocol: MD Simulation with GROMACS

This protocol provides a high-level overview of a typical GROMACS workflow. [9][10]

  • System Preparation:

    • Generate Topology: Use the best docking pose as the starting structure. GROMACS's pdb2gmx tool is used to generate a topology file for the protein, which describes all the atoms, bonds, angles, and dihedrals. [11]A separate topology for the ligand must be generated (e.g., using a server like CGenFF) and then merged with the protein topology.

    • Create a Simulation Box: Define a periodic boundary box around the complex.

    • Solvation: Fill the box with water molecules (e.g., TIP3P water model) to simulate an aqueous environment.

    • Ionization: Add ions (e.g., Na+ or Cl-) to neutralize the system's overall charge.

  • Energy Minimization: Perform a steep descent energy minimization of the entire system to remove any steric clashes introduced during setup.

  • Equilibration:

    • NVT Ensemble (Constant Volume and Temperature): Run a short simulation (e.g., 100 ps) while restraining the protein and ligand to allow the solvent to equilibrate around them.

    • NPT Ensemble (Constant Pressure and Temperature): Run another short simulation (e.g., 100 ps) to equilibrate the system's pressure to atmospheric levels.

  • Production MD: Run the main simulation for a longer duration (e.g., 50-100 ns) without restraints. This generates the trajectory that will be used for analysis. [11]5. Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the ligand and protein backbone over time. A stable, converging RMSD for the ligand indicates that the binding pose is stable.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF of protein residues to identify flexible regions.

    • Hydrogen Bond Analysis: Track the formation and breakage of hydrogen bonds between the ligand and receptor over the course of the simulation to identify key, stable interactions.

Pharmacophore Modeling: Identifying Essential Features

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. [12][13]Pharmacophore modeling can be used to identify the key chemical features responsible for binding and can be used to screen large databases for other molecules that share these features. [14][15] There are two main approaches:

  • Ligand-Based: A model is generated by aligning a set of known active molecules and extracting their common chemical features.

  • Structure-Based: The model is derived directly from the key interactions observed in the protein-ligand complex, such as the validated pose from an MD simulation. [15] Given our workflow, a structure-based pharmacophore would be the logical next step. Features would include hydrogen bond donors/acceptors, hydrophobic centroids, and aromatic rings based on the stable interactions identified in the MD trajectory. This model then becomes a powerful 3D query for virtual screening campaigns to discover novel, structurally diverse compounds with the potential to bind to the same target.

Conclusion

This guide has outlined a rigorous, multi-stage computational workflow for characterizing the binding of 5-bromo-N-cyclopropylthiophene-2-carboxamide to a putative receptor. By integrating molecular docking, molecular dynamics, and pharmacophore modeling, we can build a comprehensive and dynamic picture of a ligand's behavior at a target's binding site. This self-validating cascade, where the output of one method provides the input for a more refined one, represents a best-practice approach in modern computational drug discovery. The insights gained from such a workflow are invaluable for prioritizing candidates, guiding lead optimization, and ultimately accelerating the path to novel therapeutics.

References

  • MOLBASE (Shanghai) Biotechnology Co., Ltd. (n.d.). 5-bromo-N-(5-(cyclopropylcarbamoyl)-2-methylphenyl)thiophene-3-carboxamide. Retrieved from [Link]

  • MDPI. (n.d.). In Silico Drug Design for GPCRs: Big Data for Small Molecule Discovery. Retrieved from [Link]

  • Kumar, V., & Roy, K. (2025). Pharmacophore modeling in drug design. PubMed. Retrieved from [Link]

  • Bioinformatics. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics [Video]. YouTube. Retrieved from [Link]

  • Lemkul, J. A. (n.d.). GROMACS Tutorials. Retrieved from [Link]

  • Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dove Medical Press. Retrieved from [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

  • Manzoor, H., Khan, M. U., Shabbir, C. A., Rehman, R., & Alameen, A. A. M. (2025). An overview of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide... ResearchGate. Retrieved from [Link]

  • Sledz, P., & Caflisch, A. (2018). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. PubMed. Retrieved from [Link]

  • InsilicoSci. (2025, April 1). Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial [Video]. YouTube. Retrieved from [Link]

  • University of Naples Federico II. (n.d.). Molecular Docking Tutorial. Retrieved from [Link]

  • EMBL-EBI. (n.d.). GROMACS tutorial | Biomolecular simulations. Retrieved from [Link]

  • ACS Publications. (2023). In Silico Discovery of Small Molecule Modulators Targeting the Achilles' Heel of SARS-CoV-2 Spike Protein. ACS Central Science. Retrieved from [Link]

  • Muhammed, M., & Akı-Yalçın, E. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. DergiPark. Retrieved from [Link]

  • Bibi, A., et al. (2022). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. PLOS ONE. Retrieved from [Link]

  • Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2025). The impact of pharmacophore modeling in drug design. Retrieved from [Link]

  • SciSpace. (2018). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. Retrieved from [Link]

  • ACS Publications. (2024). Introductory Tutorials for Simulating Protein Dynamics with GROMACS. Retrieved from [Link]

  • bioRxiv. (2025). Q-MOL: High Fidelity Platform for In Silico Drug Discovery and Design. Retrieved from [Link]

  • GROMACS tutorials. (n.d.). Introduction to Molecular Dynamics. Retrieved from [Link]

  • Florida International University. (n.d.). Docking Tutorial. Retrieved from [Link]

  • Cuzzucoli Crucitti, G., et al. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. PMC - NIH. Retrieved from [Link]

  • CIS BIOPHARMA. (n.d.). Targets. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols: Amide Bond Formation Using 5-Bromothiophene-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of 5-Bromothiophene-2-Carboxamides

5-Bromothiophene-2-carboxylic acid is a highly versatile heterocyclic building block pivotal in the realms of medicinal chemistry and materials science.[1][2] Its structure, featuring both a reactive carboxylic acid and a bromine atom on the thiophene ring, presents a dual handle for molecular elaboration.[1][2] This allows for the strategic synthesis of complex molecules with significant biological potential. The formation of an amide bond from the carboxylic acid moiety is a critical transformation, leading to a class of compounds, 5-bromothiophene-2-carboxamides, which are precursors to a wide array of bioactive molecules.[1] This guide provides an in-depth technical overview, field-proven insights, and detailed protocols for the successful synthesis of amides using 5-bromothiophene-2-carboxylic acid.

Core Principles of Amide Bond Formation: A Mechanistic Overview

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process at ambient temperatures, primarily due to the formation of a non-reactive ammonium-carboxylate salt.[3] Therefore, the carboxylic acid must first be "activated" to generate a more electrophilic species that is susceptible to nucleophilic attack by the amine. This is achieved using a variety of coupling reagents.

The general mechanism, particularly when using carbodiimide reagents in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt), can be visualized as a two-step process.[4][5] Initially, the carboxylic acid reacts with the carbodiimide (e.g., DCC or EDC) to form a highly reactive O-acylisourea intermediate.[6] This intermediate is then rapidly intercepted by HOBt to form an active ester. This active ester is less prone to side reactions and racemization compared to the O-acylisourea and readily reacts with the amine to furnish the desired amide, regenerating HOBt in the process.[4][5]

Amide_Formation_Mechanism Carboxylic_Acid 5-Bromothiophene- 2-carboxylic Acid O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + Coupling Reagent Coupling_Reagent Coupling Reagent (e.g., DCC, EDC) Coupling_Reagent->O_Acylisourea Activating_Agent Activating Agent (e.g., HOBt) Active_Ester Active Ester Intermediate Activating_Agent->Active_Ester Amine Amine (R-NH2) Amide 5-Bromothiophene- 2-carboxamide Amine->Amide O_Acylisourea->Active_Ester + Activating Agent O_Acylisourea->Amide Direct reaction (can lead to side products) Active_Ester->Amide + Amine Byproduct Byproduct (e.g., DCU) Active_Ester->Byproduct Byproduct Formation Experimental_Workflow Start Start Reaction_Setup Reaction Setup: - Dissolve carboxylic acid and additives - Add base and amine Start->Reaction_Setup Activation Activation: - Add coupling reagent Reaction_Setup->Activation Reaction Reaction: - Stir at appropriate temperature - Monitor by TLC/LC-MS Activation->Reaction Workup Workup: - Filter (if necessary) - Aqueous extraction Reaction->Workup Purification Purification: - Column Chromatography Workup->Purification Characterization Characterization: - NMR, MS, etc. Purification->Characterization End End Characterization->End

Sources

Application Notes and Protocols for Evaluating the Antiproliferative Activity of Thiophene Carboxamides on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the antiproliferative activity of thiophene carboxamides. This document outlines the underlying mechanisms of action, detailed experimental protocols, and data interpretation strategies to facilitate the discovery and development of novel anticancer agents based on the thiophene carboxamide scaffold.

Introduction: The Promise of Thiophene Carboxamides in Oncology

Thiophene derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological properties.[1] The unique electronic and structural characteristics of the thiophene ring, including its aromaticity and planarity, enhance receptor binding and allow for functionalization to improve selectivity and potency.[1] Thiophene carboxamides, in particular, have emerged as a promising class of compounds with significant antiproliferative activity against various cancer cell lines.[2][3] Their mechanism of action is often multifaceted, involving the targeting of critical cellular processes such as microtubule dynamics, cell cycle progression, and apoptotic pathways.[4][5] This guide provides a detailed framework for the systematic evaluation of novel thiophene carboxamide derivatives as potential anticancer therapeutics.

Mechanistic Insights: How Thiophene Carboxamides Inhibit Cancer Cell Proliferation

The antiproliferative effects of thiophene carboxamides are attributed to their ability to interfere with key cellular processes essential for cancer cell growth and survival. Understanding these mechanisms is crucial for rational drug design and the identification of predictive biomarkers.

Disruption of Microtubule Dynamics

A primary mechanism of action for several potent thiophene carboxamides is the inhibition of tubulin polymerization.[4] Similar to established anticancer agents like Combretastatin A-4 (CA-4), certain thiophene carboxamide derivatives can bind to the colchicine-binding site on β-tubulin.[6][7] This interaction disrupts the dynamic instability of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. The inhibition of tubulin polymerization leads to the arrest of the cell cycle in the G2/M phase and subsequently induces apoptosis.[4][5]

cluster_0 Thiophene Carboxamide Action on Microtubules Thiophene Carboxamide Thiophene Carboxamide β-tubulin β-tubulin Thiophene Carboxamide->β-tubulin Binds to colchicine site Microtubule Polymerization Microtubule Polymerization β-tubulin->Microtubule Polymerization Inhibits G2/M Phase Arrest G2/M Phase Arrest Microtubule Polymerization->G2/M Phase Arrest Leads to Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis Induces

Caption: Mechanism of microtubule disruption by thiophene carboxamides.

Induction of Apoptosis

Thiophene carboxamides can trigger programmed cell death, or apoptosis, through various intrinsic and extrinsic pathways. This can be a direct consequence of cell cycle arrest or through the modulation of pro- and anti-apoptotic proteins.[1] Studies have shown that treatment with these compounds can lead to the activation of caspases, particularly caspase-3 and caspase-7, which are key executioners of apoptosis.[1] Furthermore, some derivatives have been observed to decrease the mitochondrial membrane potential and modulate the expression of Bcl-2 family proteins, further promoting the apoptotic cascade.[1]

Modulation of Reactive Oxygen Species (ROS)

Reactive oxygen species (ROS) play a dual role in cancer cells. At low levels, they can promote proliferation and survival, while at high levels, they induce cellular damage and cell death.[8] Some thiophene carboxamides have been shown to modulate ROS levels in cancer cells.[8] Depending on the specific compound and cellular context, this can either involve an increase in ROS, leading to oxidative stress and apoptosis, or a decrease in ROS, which may have implications for cancer cell metabolism and signaling.[1][8]

Experimental Workflow for Screening and Characterization

A systematic approach is essential for the efficient screening and detailed characterization of novel thiophene carboxamide derivatives. The following workflow outlines a logical progression from initial cytotoxicity screening to in-depth mechanistic studies.

Start Start Cell Viability Assay (e.g., MTS/MTT) Cell Viability Assay (e.g., MTS/MTT) Start->Cell Viability Assay (e.g., MTS/MTT) Determine IC50 Values Determine IC50 Values Cell Viability Assay (e.g., MTS/MTT)->Determine IC50 Values Select Lead Compounds Select Lead Compounds Determine IC50 Values->Select Lead Compounds Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) Select Lead Compounds->Apoptosis Assay (Annexin V/PI) Cell Cycle Analysis (PI Staining) Cell Cycle Analysis (PI Staining) Select Lead Compounds->Cell Cycle Analysis (PI Staining) Mechanistic Studies Mechanistic Studies Apoptosis Assay (Annexin V/PI)->Mechanistic Studies Cell Cycle Analysis (PI Staining)->Mechanistic Studies

Caption: Experimental workflow for evaluating thiophene carboxamides.

Data Presentation: Summarizing Antiproliferative Activity

Clear and concise presentation of quantitative data is crucial for comparing the efficacy of different compounds and identifying structure-activity relationships.

Table 1: Antiproliferative Activity (IC50, µM) of Thiophene Carboxamide Derivatives on Various Cancer Cell Lines.

CompoundHep3B[6][9]A549[4]A375[2]HT-29[2]MCF-7[2]
2b 5.46----
2e 12.58----
BZ02 -6.10---
MB-D1 -->50>50>50
MB-D2 --11.74 (at 100µM)30.6 (at 100µM)38.93 (at 100µM)
MB-D4 --33.42 (at 100µM)51 (at 100µM)53.98 (at 100µM)
5-FU (control) --25.58 (at 100µM)--

Note: Data for MB-D2, MB-D4, and 5-FU on A375, HT-29, and MCF-7 represent percent cell viability at the indicated concentration, not IC50 values.[2]

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the key assays used to evaluate the antiproliferative activity of thiophene carboxamides. Adherence to these protocols will ensure reproducible and reliable results.

Cell Viability Assay (MTS/MTT)

This assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[10][11]

Principle: Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the tetrazolium dye (MTS or MTT) to a colored formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • 96-well cell culture plates

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Thiophene carboxamide compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTS or MTT reagent

  • Solubilization solution (for MTT assay)

  • Multichannel pipette

  • Plate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-20,000 cells per well in 100 µL of complete medium.[12] The optimal seeding density should be determined for each cell line to ensure exponential growth throughout the experiment.

  • Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiophene carboxamide compounds in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated wells as controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[13]

  • MTS/MTT Addition:

    • For MTS assay: Add 20 µL of MTS reagent directly to each well.

    • For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[10]

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Measurement:

    • For MTS assay: Measure the absorbance at 490 nm using a plate reader.

    • For MTT assay: Add 100 µL of solubilization solution to each well and incubate for an additional 2-4 hours to dissolve the formazan crystals.[10] Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Apoptosis Assay by Flow Cytometry (Annexin V and Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15]

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[15]

Materials:

  • Flow cytometer

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)

  • 1X PBS

  • Treated and control cells

Protocol:

  • Cell Preparation: Induce apoptosis in your target cells by treating them with the thiophene carboxamide compounds for the desired time. Include positive and negative controls.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.[16]

  • Washing: Wash the cells twice with cold 1X PBS.[17]

  • Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.[17]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.[18]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[19]

Principle: Propidium iodide (PI) stoichiometrically binds to DNA.[19] The fluorescence intensity of PI-stained cells is directly proportional to the DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.

Materials:

  • Flow cytometer

  • Cold 70% ethanol

  • 1X PBS

  • PI staining solution (e.g., 50 µg/mL PI in PBS)

  • RNase A (100 µg/mL)

  • Treated and control cells

Protocol:

  • Cell Harvesting: Collect approximately 1 x 10^6 cells per sample.

  • Washing: Wash the cells with cold 1X PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold 1X PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells.[20] Incubate on ice for at least 30 minutes or store at -20°C for later analysis.[20]

  • Washing: Centrifuge the fixed cells and wash twice with 1X PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.[16][21] The RNase A is crucial to prevent the staining of double-stranded RNA.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[21]

  • Analysis: Analyze the samples by flow cytometry. Use a linear scale for the PI fluorescence signal.[21] The data can be analyzed using cell cycle analysis software to determine the percentage of cells in each phase.

Conclusion and Future Directions

The protocols and guidelines presented here provide a robust framework for the comprehensive evaluation of the antiproliferative activity of thiophene carboxamides. By systematically assessing their effects on cell viability, apoptosis, and cell cycle progression, researchers can effectively identify and characterize promising lead compounds for further development. Future studies should focus on elucidating the specific molecular targets of active compounds, exploring their efficacy in more complex in vitro models such as 3D spheroids, and ultimately validating their therapeutic potential in preclinical in vivo models. The versatility of the thiophene carboxamide scaffold, combined with a rigorous and systematic evaluation approach, holds significant promise for the discovery of novel and effective anticancer agents.

References

  • Al-Ostoot, F. H., Al-Qaisi, Z. I., Al-Sayyed, M. H., Al-Hiari, Y. M., Al-Ja'afreh, A. M., Al-Qirim, T. A., ... & Shattat, G. F. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Biomimetics, 7(4), 247. [Link]

  • Al-Trad, B., Al-Zoubi, M. S., Al-Smadi, M., Al-Zaqqa, M., Aljabali, A. A. A., & Hamad, M. (2021). Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. Journal of Nanobiotechnology, 19(1), 226. [Link]

  • Bîrceanu, A., Moanță, A., Ghiulai, R. M., Avram, S., Dehelean, C. A., Gherman, V., ... & Balaș, M. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. International Journal of Molecular Sciences, 26(14), 6823. [Link]

  • Bîrceanu, A., Moanță, A., Ghiulai, R. M., Avram, S., Dehelean, C. A., Gherman, V., ... & Balaș, M. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Al-Ostoot, F. H., Al-Qaisi, Z. I., Al-Sayyed, M. H., Al-Hiari, Y. M., Al-Ja'afreh, A. M., Al-Qirim, T. A., ... & Shattat, G. F. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. National Institutes of Health. [Link]

  • Al-Ostoot, F. H., Al-Qaisi, Z. I., Al-Sayyed, M. H., Al-Hiari, Y. M., Al-Ja'afreh, A. M., Al-Qirim, T. A., ... & Shattat, G. F. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D. An-Najah Staff. [Link]

  • University of Massachusetts Medical School. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]

  • Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. Retrieved from [Link]

  • University of Cambridge. (n.d.). Propidium Iodide Cell Cycle Staining Protocol. Retrieved from [Link]

  • Ma, F. F. (2024). Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents. ResearchGate. [Link]

  • Bîrceanu, A., Moanță, A., Ghiulai, R. M., Avram, S., Dehelean, C. A., Gherman, V., ... & Balaș, M. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. PMC. [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Link]

  • Ma, F. F. (2024). Guideline for anticancer assays in cells. ResearchGate. [Link]

  • Creative Diagnostics. (n.d.). Multiparametric Analysis of Apoptosis by Flow Cytometry Protocol. Retrieved from [Link]

  • Babraham Institute. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • Bîrceanu, A., Moanță, A., Ghiulai, R. M., Avram, S., Dehelean, C. A., Gherman, V., ... & Balaș, M. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. PubMed. [Link]

  • Wang, S., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]

  • Al-Ostoot, F. H., Al-Qaisi, Z. I., Al-Sayyed, M. H., Al-Hiari, Y. M., Al-Ja'afreh, A. M., Al-Qirim, T. A., ... & Shattat, G. F. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. ResearchGate. [Link]

  • Bio-Rad. (n.d.). Apoptosis Analysis by Flow Cytometry. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Qaisi, Z. I., Al-Sayyed, M. H., Al-Hiari, Y. M., Al-Ja'afreh, A. M., Al-Qirim, T. A., ... & Shattat, G. F. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. ResearchGate. [Link]

  • Bio-Rad. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]

  • El-Damasy, A. K., et al. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinoma as VEGFR-2 Inhibitors. National Institutes of Health. [Link]

Sources

Antiviral efficacy testing of 5-bromothiophene derivatives against norovirus

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Antiviral Efficacy Testing of 5-Bromothiophene Derivatives Against Norovirus

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for Targeting Norovirus with 5-Bromothiophene Derivatives

Norovirus, a non-enveloped, single-stranded RNA virus of the Caliciviridae family, is the leading cause of acute gastroenteritis worldwide.[1][2] Its high infectivity, environmental stability, and vast genetic diversity present significant challenges to public health, with no approved antiviral therapies or vaccines currently available for medical use.[3] A major bottleneck in norovirus research has been the historical difficulty in propagating human norovirus (HuNoV) in vitro.[4] This has led to the widespread adoption of the murine norovirus (MNV) as a robust and reliable surrogate, as it efficiently replicates in murine macrophage cell lines like RAW 264.7 and shares key genomic and structural features with its human counterpart.[4][5]

The search for effective antiviral agents is a global priority. Heterocyclic compounds, particularly those containing a thiophene ring, are recognized as versatile scaffolds in medicinal chemistry due to their diverse pharmacological activities.[6][7] Thiophene derivatives have demonstrated a wide spectrum of biological actions, including anti-inflammatory, antioxidant, and antimicrobial properties.[7][8][9] Notably, certain thiophene-based molecules have been identified as potent viral entry inhibitors, underscoring their potential as antiviral drug candidates.[10]

This guide provides a comprehensive framework for the systematic evaluation of 5-bromothiophene derivatives against norovirus, using MNV as a model system. We will detail a multi-tiered screening approach, beginning with an essential assessment of compound cytotoxicity, followed by robust protocols for quantifying antiviral efficacy through plaque reduction and viral yield reduction assays. The causality behind each step is explained to empower researchers to not only execute these protocols but also to interpret the results with confidence and scientific rigor.

The Strategic Workflow for Antiviral Evaluation

A successful antiviral screening campaign is a stepwise process designed to eliminate non-viable compounds efficiently while rigorously characterizing promising candidates. The core logic is to first define a safe therapeutic window by assessing cytotoxicity, and then to measure the compound's ability to inhibit viral replication within that window.

G cluster_0 Phase 1: Safety & Viability cluster_1 Phase 2: Efficacy Quantification cluster_2 Phase 3: Therapeutic Potential A Prepare 5-Bromothiophene Derivative Stock Solutions B Cytotoxicity Assay (e.g., Neutral Red Uptake) A->B Serial Dilutions C Determine 50% Cytotoxic Concentration (CC50) B->C Data Analysis D Plaque Reduction Assay C->D Define Max. Non-Toxic Concentration for Screening E RT-qPCR Yield Reduction Assay C->E F Determine 50% Inhibitory Concentration (IC50) D->F E->F Alternative/ Confirmatory G Calculate Selectivity Index (SI) SI = CC50 / IC50 F->G H Prioritize 'Hit' Compounds (High SI Value) G->H Decision Gate

Protocol I: Cytotoxicity Assessment (CC50 Determination)

Rationale: Before assessing antiviral activity, it is imperative to determine the concentration at which the test compound is toxic to the host cells. An observed reduction in virus might be due to cell death rather than specific antiviral action. This assay establishes the 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%.[11][12][13] The highest non-toxic concentration will then be used as the starting point for efficacy assays.

Materials:

  • RAW 264.7 cells (ATCC TIB-71)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Test Compounds: 5-bromothiophene derivatives dissolved in DMSO

  • 96-well flat-bottom tissue culture plates

  • Neutral Red solution (0.33% in PBS)

  • Destain solution (50% ethanol, 49% water, 1% glacial acetic acid)

  • Microplate reader (540 nm filter)

Step-by-Step Protocol:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 4 x 10⁴ cells/well in 100 µL of DMEM + 10% FBS. Incubate overnight (~18 hours) at 37°C with 5% CO₂ to allow for cell adherence and formation of a near-confluent monolayer.[14]

  • Compound Preparation: Prepare serial dilutions (e.g., two-fold or half-log10) of the 5-bromothiophene derivatives in DMEM with 2% FBS. The final DMSO concentration should be kept constant and low (e.g., <0.5%) across all wells to avoid solvent-induced toxicity.

  • Treatment: Carefully remove the medium from the cells. Add 100 µL of the diluted compounds to the respective wells in triplicate.

    • Cell Control: Include wells with cells treated only with medium (containing the same final DMSO concentration as the test wells). This represents 100% viability.

    • Blank Control: Include wells with medium only (no cells) for background subtraction.

  • Incubation: Incubate the plate at 37°C with 5% CO₂ for 48-72 hours, corresponding to the duration of the planned antiviral assay.[13]

  • Staining: Remove the medium and add 100 µL of pre-warmed Neutral Red solution to each well. Incubate for 2 hours at 37°C. This dye is actively taken up and concentrated in the lysosomes of living cells.

  • Destaining: Aspirate the Neutral Red solution, wash the monolayer once with PBS, and add 150 µL of destain solution to each well. Shake the plate for 10 minutes to solubilize the dye.

  • Quantification: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the cell control wells: Viability % = (Abs_test - Abs_blank) / (Abs_control - Abs_blank) * 100.

    • Plot the viability percentage against the log of the compound concentration and use non-linear regression analysis to calculate the CC50 value.

Protocol II: Plaque Reduction Assay for Antiviral Efficacy (IC50 Determination)

Rationale: The plaque assay is the gold standard for quantifying infectious virus particles.[5] It relies on the ability of an infectious virus to lyse a monolayer of cells, creating a "plaque" or hole.[5] An effective antiviral will reduce the number and/or size of these plaques. This assay determines the 50% inhibitory concentration (IC50), the compound concentration required to reduce the plaque count by 50% compared to an untreated virus control.

Materials:

  • Materials from Protocol I

  • Murine Norovirus (MNV-1) stock of known titer (PFU/mL)

  • 6-well tissue culture plates

  • Overlay Medium: 1:1 mixture of 2X Minimum Essential Medium (MEM) and 1.2% SeaPlaque Agarose

  • Neutral Red solution (0.33%) for staining

Step-by-Step Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in 6-well plates at a density of 2 x 10⁶ cells/well. Incubate overnight at 37°C with 5% CO₂ to form a confluent monolayer.[15]

  • Virus-Compound Preparation:

    • Dilute the MNV stock in serum-free DMEM to achieve ~100 plaque-forming units (PFU) per well.

    • For each test concentration, pre-mix the diluted virus with an equal volume of the 5-bromothiophene derivative (at 2X the final desired concentration).

  • Infection: Aspirate the medium from the cell monolayers. Inoculate the cells in duplicate with 200 µL of the virus-compound mixture.

    • Virus Control: Wells inoculated with virus mixed with medium/DMSO only.

    • Cell Control: Wells inoculated with medium only.

  • Adsorption: Incubate the plates for 1 hour at room temperature with gentle rocking to allow the virus to attach to the cells.[16]

  • Agarose Overlay: After the adsorption period, aspirate the inoculum. Gently add 2 mL of the molten (pre-warmed to 37°C) overlay medium to each well.[15][16] Allow the agarose to solidify at room temperature for 10-15 minutes. The semi-solid overlay restricts viral spread to adjacent cells, ensuring the formation of distinct plaques.[5]

  • Incubation: Incubate the plates for 48 hours at 37°C with 5% CO₂.[16]

  • Staining and Counting:

    • Add 1 mL of Neutral Red solution on top of the agarose overlay.

    • Incubate for 2-3 hours at 37°C until plaques are clearly visible as clear zones against a background of red-stained living cells.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque inhibition for each concentration: Inhibition % = 100 - [(Plaque Count_test / Plaque Count_control) * 100].

    • Plot the inhibition percentage against the log of the compound concentration and use non-linear regression to determine the IC50.

Protocol III: Viral Yield Reduction Assay by RT-qPCR

Rationale: This assay provides a highly sensitive and quantitative measure of antiviral activity by directly measuring the amount of viral RNA produced.[1] It is an excellent orthogonal method to confirm findings from the plaque assay and is particularly useful for compounds that may not show clear plaque reduction but still inhibit viral replication. The preferred method for norovirus detection is a TaqMan-based reverse transcription quantitative PCR (RT-qPCR).[1][2]

G A Infect RAW 264.7 Cells with MNV ± Compound B Incubate (e.g., 24h) A->B C Lyse Cells & Harvest Supernatant/Lysate B->C D Extract Total RNA C->D E Reverse Transcription (RT) (RNA -> cDNA) D->E F Quantitative PCR (qPCR) with Norovirus-specific Primers/Probe E->F G Quantify Viral RNA Copies (Based on Ct Value) F->G H Compare Treated vs. Untreated Controls G->H

Materials:

  • Cell culture and virus materials from previous protocols

  • 24-well or 48-well plates

  • RNA extraction kit (e.g., magnetic bead-based or column-based)[17]

  • RT-qPCR reagents (reverse transcriptase, DNA polymerase, primers, and probe specific for MNV)

  • Real-time PCR instrument

Step-by-Step Protocol:

  • Seeding and Infection: Seed RAW 264.7 cells in a 24-well plate. The next day, infect the cells with MNV at a defined multiplicity of infection (MOI), for example, MOI of 1.

  • Treatment: Simultaneously with infection, treat the cells with serial dilutions of the 5-bromothiophene derivatives. Include virus and cell controls.

  • Incubation: Incubate the plates for a full replication cycle (e.g., 24 hours) at 37°C with 5% CO₂.

  • Sample Collection: After incubation, subject the plates to one freeze-thaw cycle to lyse the cells and release intracellular virions. Collect the entire cell lysate/supernatant.

  • RNA Extraction: Extract viral RNA from a fixed volume of each sample according to the manufacturer's protocol of your chosen RNA extraction kit.[2]

  • RT-qPCR Reaction:

    • Set up the one-step RT-qPCR reaction using a commercial kit and MNV-specific primers and a TaqMan probe.[2] An internal control should be included to monitor for PCR inhibition.[2]

    • The reaction typically involves a reverse transcription step (e.g., 50°C for 15 min) followed by PCR cycling (e.g., 95°C for 10 min, then 45 cycles of 95°C for 15s and 60°C for 60s).[17][18]

  • Data Analysis:

    • Generate a standard curve using known quantities of a viral RNA transcript or plasmid DNA to convert cycle threshold (Ct) values to viral genome copy numbers.

    • Calculate the reduction in viral RNA copies for each compound concentration compared to the untreated virus control.

    • Determine the IC50 value using non-linear regression analysis.

Data Interpretation: The Selectivity Index

The ultimate goal of in vitro screening is to identify compounds that are potent against the virus but safe for the host cells. The Selectivity Index (SI) is a critical metric that quantifies this therapeutic window.[11]

SI = CC50 / IC50

A higher SI value indicates greater selectivity of the compound for the virus over the host cell. Generally, a compound with an SI value >10 is considered a promising candidate for further investigation.

Compound IDCC50 (µM)IC50 (µM)Selectivity Index (SI)Remarks
5-Bromo-A >1005.2>19.2Promising Candidate
5-Bromo-B 85451.9Low Selectivity
5-Bromo-C 152.17.1Moderate; worth optimizing
Control Drug >2001.5>133Positive Control

Conclusion

This application guide provides a validated, step-by-step framework for assessing the antiviral efficacy of 5-bromothiophene derivatives against norovirus. By systematically determining cytotoxicity (CC50) and antiviral potency (IC50) through robust methods like plaque reduction and RT-qPCR, researchers can reliably calculate the Selectivity Index to identify promising lead compounds. Adherence to these self-validating protocols, which incorporate essential controls, ensures the generation of trustworthy and reproducible data, paving the way for the development of much-needed anti-norovirus therapeutics.

References

  • U.S. Food & Drug Administration. (n.d.). Bacteriological Analytical Manual Chapter 26 Concentration, Extraction, and Detection of Enteric Viruses from Food. FDA.
  • Centers for Disease Control and Prevention. (2024). Laboratory Testing for Norovirus. CDC.
  • FRIZ Biochem. (n.d.). Norovirus direct RT-PCR Instructions for Use. FRIZ Biochem.
  • Al-Ostath, A., et al. (2023). 5-Membered Heterocyclic Compounds as Antiviral Agents. PubMed.
  • Deval, J., et al. (2014). Norovirus: Targets and tools in antiviral drug discovery. PubMed Central.
  • Baert, L., et al. (2008). Detection of Murine Norovirus 1 by Using Plaque Assay, Transfection Assay, and Real-Time Reverse Transcription-PCR before and after Heat Exposure. National Institutes of Health.
  • Protocols.io. (2025). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. protocols.io.
  • Korba, B. E., et al. (2020). Norovirus antivirals: Where are we now?. PubMed Central.
  • Conde-Giménez, M., et al. (2024). Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. PubMed Central.
  • Shishkina, L. N., et al. (2022). Synthesis and Antiviral Activity of Camphene Derivatives against Different Types of Viruses. MDPI.
  • Noah, J. W., et al. (2017). Evaluation of Cell Viability Dyes in Antiviral Assays with RNA Viruses that Exhibit Different Cytopathogenic Properties. PubMed Central.
  • Gonzalez-Hernandez, M. B., et al. (2012). Plaque Assay for Murine Norovirus. ResearchGate.
  • Testing Laboratory. (2026). WHO Norovirus Detection and Risk Assessment Testing. Testing Laboratory.
  • Dan-Bass, S., et al. (2021). Design, development, and validation of a strand-specific RT-qPCR assay for GI and GII human Noroviruses. PubMed Central.
  • Pandey, P., et al. (2014). Recent advancements for the evaluation of anti-viral activities of natural products. PubMed Central.
  • ResearchGate. (2025). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. ResearchGate.
  • Vashist, S., et al. (2019). Norovirus replication, host interactions and vaccine advances. PubMed Central.
  • Bio-protocol. (n.d.). Antiviral assay. Bio-protocol.
  • Gonzalez-Hernandez, M. B., & Wobus, C. E. (2014). Neutral Red Assay for Murine Norovirus Replication and Detection in a Mouse. PubMed Central.
  • Rocha-Pereira, J., et al. (2014). Post-exposure antiviral treatment of norovirus infections effectively protects against diarrhea and reduces virus shedding in the stool in a mortality mouse model. National Institutes of Health.
  • Centers for Disease Control and Prevention. (2011). Guideline for the Prevention and Control of Norovirus Gastroenteritis Outbreaks in Healthcare Settings. ResearchGate.
  • Kiselev, O. I., et al. (2022). The Antiviral Activity of Trifluoromethylthiolane Derivatives. MDPI.
  • Gaba, M., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health.
  • Zhang, X., et al. (2022). Simultaneous detection of human norovirus GI, GII and SARS-CoV-2 by a quantitative one-step triplex RT-qPCR. Frontiers.
  • Lin, C., et al. (2020). Norovirus Replication in Human Intestinal Epithelial Cells Is Restricted by the Interferon-Induced JAK/STAT Signaling Pathway and RNA Polymerase II-Mediated Transcriptional Responses. ASM Journals.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Antiviral Assays. BenchChem.
  • Gonzalez-Hernandez, M. B., et al. (2022). Plaque Assay For Murine Norovirus l Protocol Preview. YouTube.
  • Institute for Antiviral Research. (n.d.). In Vitro Antiviral Testing. Utah State University.
  • da Silva, J. C. R., et al. (2021). Thiophene-Based Compounds. Encyclopedia MDPI.
  • Baylor College of Medicine. (2024). Insights Into Human Norovirus Replication Leads to New Antiviral Targets. Baylor College of Medicine.
  • Nikolova, V., et al. (2024). Pharmacological Activity of Metal-Based Organic Complexes Against Different Viral Diseases. Pharmacophore.
  • Estes, M. K., et al. (2013). Antiviral Targets of Human Noroviruses. PubMed Central.
  • da Silva, J. C. R., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. MDPI.

Sources

Troubleshooting & Optimization

Preventing hydrolysis of 5-bromothiophene-2-carbonyl chloride during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and handling of 5-bromothiophene-2-carbonyl chloride. This guide is designed for researchers, chemists, and drug development professionals who work with this highly reactive intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you prevent hydrolysis and maximize the yield and purity of your product.

Frequently Asked Questions (FAQs)

Q1: What is 5-bromothiophene-2-carbonyl chloride, and why is it so reactive?

5-Bromothiophene-2-carbonyl chloride is an acyl chloride derivative of 5-bromothiophene-2-carboxylic acid.[1][2] Like other acyl chlorides, its reactivity is driven by the electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom. This makes the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles.[3][4] The presence of the thiophene ring and the bromine atom further influences the electronic properties and reactivity of the molecule.[1] Due to this high reactivity, it is a valuable intermediate for synthesizing pharmaceuticals and other complex organic molecules.[1][5]

Q2: What is hydrolysis, and why is it the primary concern during the synthesis of this compound?

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule.[6] For 5-bromothiophene-2-carbonyl chloride, hydrolysis results in the formation of the corresponding carboxylic acid (5-bromothiophene-2-carboxylic acid) and hydrochloric acid (HCl).[6][7]

This is a significant problem for several reasons:

  • Reduced Yield: The desired acyl chloride is consumed, lowering the overall yield of the synthesis.

  • Product Contamination: The resulting carboxylic acid is an impurity that can be difficult to separate from the acyl chloride, affecting the purity of the final product.

  • Interference in Subsequent Reactions: If the acyl chloride is used in a subsequent step without purification, the carboxylic acid impurity can lead to unwanted side reactions and lower the efficiency of the desired transformation.

Q3: What are the primary sources of moisture that can cause hydrolysis during synthesis?

Hydrolysis is primarily caused by the presence of water, which can be introduced from several sources:

  • Atmospheric Moisture: Acyl chlorides are known to react with water vapor in the air, often seen as fuming.[4]

  • Wet Glassware: Failure to properly dry reaction flasks, condensers, and addition funnels is a common source of contamination.

  • Hydrated Solvents and Reagents: Using solvents or starting materials that have not been properly dried or stored under anhydrous conditions.

  • Improper Handling: Exposing the reaction or the purified product to the atmosphere for extended periods.

Q4: How should I properly store 5-bromothiophene-2-carbonyl chloride to ensure its stability?

To prevent degradation, 5-bromothiophene-2-carbonyl chloride should be stored under strict anhydrous and inert conditions.[8][9]

  • Container: Use a tightly sealed container with a PTFE-lined cap.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to displace moisture and oxygen.[8][10]

  • Location: Keep the container in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[9] Refrigeration is often recommended.[10]

Troubleshooting Guide for Synthesis

This section addresses common problems encountered during the synthesis of 5-bromothiophene-2-carbonyl chloride, providing potential causes and actionable solutions.

Problem 1: Low or No Yield of the Desired Acyl Chloride

A low yield is one of the most common issues, often stemming from incomplete reactions or degradation of the product.

  • Possible Cause A: Inefficient Chlorination The conversion of the carboxylic acid to the acyl chloride may be incomplete. This can be due to the choice of chlorinating agent, stoichiometry, or reaction conditions.

    • Solution:

      • Select an Appropriate Chlorinating Agent: Thionyl chloride (SOCl₂) is the most common and effective reagent for this conversion, as the byproducts (SO₂ and HCl) are gases and easily removed.[3][7] Other options include oxalyl chloride and phosphorus pentachloride (PCl₅).[11]

      • Ensure Correct Stoichiometry: Use a slight excess of the chlorinating agent (e.g., 1.1-1.5 equivalents) to drive the reaction to completion.[12]

      • Optimize Reaction Conditions: The reaction with thionyl chloride often requires heating (reflux) to proceed at a reasonable rate.[12] Monitor the reaction progress by observing the cessation of gas evolution (HCl and SO₂).

Chlorinating AgentTypical ConditionsAdvantagesDisadvantages
Thionyl Chloride (SOCl₂) ** Reflux in neat SOCl₂ or with an inert solvent (e.g., toluene, DCM)Gaseous byproducts are easily removed.[3]SOCl₂ is corrosive and toxic.
Oxalyl Chloride ((COCl)₂) **Often used with a catalytic amount of DMF in an inert solvent (e.g., DCM) at 0°C to RTProduces gaseous byproducts (CO, CO₂, HCl); reactions are often cleaner.[11]More expensive and highly toxic.
Phosphorus Pentachloride (PCl₅) Typically run in an inert solvent.Effective for a wide range of carboxylic acids.Produces a solid byproduct (POCl₃) that must be separated.[11]
  • Possible Cause B: Hydrolysis During Reaction or Workup This is the most frequent cause of low yields. Any trace of water will convert the product back to the starting material.

    • Solution:

      • Implement Strict Anhydrous Techniques:

        • Glassware: Dry all glassware in an oven at >120°C for several hours and allow it to cool in a desiccator or under a stream of inert gas.

        • Solvents: Use freshly distilled or commercially available anhydrous solvents.

        • Reagents: Ensure the starting carboxylic acid is completely dry.

      • Use an Inert Atmosphere: Conduct the entire reaction, including setup and workup, under a positive pressure of an inert gas like nitrogen or argon.[12][13] This prevents atmospheric moisture from entering the reaction vessel.

      • Avoid Aqueous Workup: Do not use water to quench the reaction or wash the product. The excess chlorinating agent and solvent should be removed by distillation, followed by vacuum distillation of the product.[12]

Problem 2: Product is Contaminated with 5-Bromothiophene-2-carboxylic acid

Detecting the starting material in your final product is a clear indication of hydrolysis.

  • Possible Cause: Ingress of Moisture Water was introduced at some point during the synthesis, workup, or storage.

    • Solution:

      • Review and Refine Anhydrous Procedures: Re-evaluate every step of your process for potential sources of moisture, from solvent handling to reaction setup.

      • Analytical Verification: Confirm the presence of the carboxylic acid impurity using analytical techniques:

        • Infrared (IR) Spectroscopy: Look for a broad absorption band in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretch of a carboxylic acid. The acyl chloride will show a sharp C=O stretch around 1750 cm⁻¹.[14]

        • HPLC Analysis (after derivatization): Since acyl chlorides are too reactive for direct HPLC analysis, they can be derivatized.[15][16] For example, quenching a small sample in anhydrous methanol will convert the acyl chloride to its methyl ester, which is stable and easily separated from the carboxylic acid by HPLC.[15]

Troubleshooting Workflow Diagram

troubleshooting start Low Yield or Impure Product cause1 Incomplete Reaction? start->cause1 cause2 Hydrolysis During Reaction/Workup? start->cause2 cause3 Hydrolysis During Storage? start->cause3 solution1a Check Reagent Stoichiometry (Use 1.1-1.5 eq) cause1->solution1a solution1b Optimize Reaction Time & Temperature (e.g., Reflux SOCl₂) cause1->solution1b solution2a Use Oven-Dried Glassware cause2->solution2a solution2b Use Anhydrous Solvents & Reagents cause2->solution2b solution2c Work Under Inert Atmosphere (N₂/Ar) cause2->solution2c solution3 Store in Tightly Sealed Container Under Inert Gas cause3->solution3 hydrolysis cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products RCOCl 5-Bromothiophene-C(O)Cl Intermediate 5-Bromothiophene-C(O⁻)(Cl)-OH₂⁺ RCOCl->Intermediate Nucleophilic attack by H₂O H2O H₂O RCOOH 5-Bromothiophene-COOH Intermediate->RCOOH Elimination of Cl⁻ and deprotonation HCl HCl

Caption: Mechanism of acyl chloride hydrolysis.

References

  • Save My Exams. (2025). A Level Chemistry Revision Notes - Acyl Chlorides. Retrieved from [Link]

  • Google Patents. (n.d.). CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.
  • Organic Chemistry Tutor. (n.d.). Synthesis and Reactions of Acid Chlorides. Retrieved from [Link]

  • ChemBK. (2024). 5-bromo-2-thiophenecarbonyl chloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride.
  • Chemguide. (n.d.). an introduction to acyl chlorides (acid chlorides). Retrieved from [Link]

  • YouTube. (2025). Acyl Chlorides - formation and hydrolysis mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]

  • ResearchGate. (2018). How to stop hydrolysis of an acyl chloride in aquous solution?. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromothiophene-2-carbonyl chloride. Retrieved from [Link]

  • Lin, Y. (2025). Understanding the Formation of Acid Chlorides: Common Missteps and Key Insights. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2020). Acyl chlorides stability. Retrieved from [Link]

  • ResearchGate. (2012). What is the simplest way to derive an acid chloride so it can be analyzed by HPLC?. Retrieved from [Link]

  • YouTube. (2022). Acyl chlorides | Hydrolysis and distinguishing tests | A Level H2 Chem. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). Mechanism of hydrolysis of acyl chlorides. Retrieved from [Link]

  • PubMed. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Retrieved from [Link]

  • Sciencemadness.org. (2016). Reagents for the preparation of acid chlorides: pros and cons. Retrieved from [Link]

Sources

Managing reaction temperature for regioselective lithiation of thiophenes

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Managing Reaction Temperature

Welcome to the technical support center for the regioselective lithiation of thiophenes. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the nuances of this powerful synthetic tool. Here, we move beyond simple protocols to explain the underlying principles that govern success, with a special focus on the critical role of reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What is regioselective lithiation of thiophene?

A1: Regioselective lithiation is a chemical process that involves the removal of a specific proton from the thiophene ring using a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi). This creates a lithiated thiophene intermediate that can then react with various electrophiles to introduce a wide range of functional groups at a predetermined position on the thiophene ring. The ability to control the position of lithiation (regioselectivity) is crucial for the synthesis of complex, substituted thiophenes.

Q2: Why is temperature so critical in these reactions?

A2: Temperature is a key parameter that dictates the outcome of the lithiation reaction by influencing the balance between kinetically and thermodynamically controlled pathways.[1][2] In many cases, different protons on the thiophene ring have different acidities, and the rate at which they are removed by the base can be temperature-dependent. Low temperatures often favor the kinetically preferred product, which is the one that forms the fastest, while higher temperatures can allow the system to equilibrate to the more stable, thermodynamically favored product.[3]

Q3: What are "directing groups" in the context of thiophene lithiation?

A3: Directing groups (or directed metalation groups, DMGs) are substituents on the thiophene ring that can coordinate to the lithium atom of the organolithium reagent.[4][5] This coordination brings the base into close proximity to a specific proton, usually the one at the adjacent ortho-position, facilitating its removal.[4] Common directing groups include amides, carbamates, and methoxy groups.[4]

Q4: What are the most common organolithium bases used for thiophene lithiation?

A4: The most common bases are n-butyllithium (n-BuLi), sec-butyllithium (s-BuLi), and tert-butyllithium (t-BuLi). Lithium diisopropylamide (LDA) is also frequently used, particularly when a bulky, non-nucleophilic base is required.[6][7] The choice of base depends on the acidity of the proton to be removed and the presence of other functional groups in the molecule.

Troubleshooting Guide

Issue 1: Poor or Incorrect Regioselectivity

Q: I am trying to lithiate my substituted thiophene at a specific position, but I'm getting a mixture of isomers or the wrong isomer altogether. What's going wrong?

A: This is a classic problem of kinetic versus thermodynamic control, and temperature is almost always the primary lever to pull.

Scientific Rationale: The protons on a thiophene ring have different kinetic and thermodynamic acidities. The C2 and C5 protons (alpha to the sulfur) are generally the most acidic and are therefore the kinetically favored sites for deprotonation.[8] However, in the presence of a directing group at C3, for example, the C2 position becomes the thermodynamically favored site due to stabilization of the resulting lithiated species.

  • Kinetic Control (Low Temperature): At very low temperatures, such as -78 °C, the deprotonation is essentially irreversible.[9] The major product will be the one that forms the fastest, which is often deprotonation at the most acidic site (typically C2 or C5).[1][2]

  • Thermodynamic Control (Higher Temperature): As the temperature is raised, the lithiation can become reversible. This allows for equilibration, where the initially formed, less stable lithiated species can revert to the starting material and then re-lithiate to form the more stable species.[1]

Troubleshooting Steps:

  • Lower the Temperature for Kinetic Products: If you are targeting the most acidic proton (e.g., C2 on a 3-substituted thiophene), ensure your reaction is maintained at a very low temperature, typically -78 °C, throughout the addition of the organolithium reagent and for a short period thereafter before adding the electrophile.[10]

  • Increase the Temperature (Carefully!) for Thermodynamic Products: If you are targeting a position that is thermodynamically favored but kinetically slower (e.g., directed ortho-metalation), a slightly higher temperature or a warming period may be necessary. For instance, after the initial lithiation at low temperature, allowing the reaction to warm to -40 °C or even 0 °C for a specific duration can promote equilibration to the more stable lithiated intermediate.[11] Caution: Warming too high or for too long can lead to side reactions, including decomposition of the organolithium reagent or reaction with the solvent (e.g., THF).[12]

Data-Driven Decision Making:

Target PositionLikely ControlRecommended Starting Temperature
Most Acidic Proton (e.g., C2/C5)Kinetic-78 °C
Ortho to a Directing GroupThermodynamic-78 °C, then warm to -40 °C to 0 °C
Issue 2: Low Yield and/or Recovery of Starting Material

Q: My lithiation reaction is not going to completion, and I'm recovering a significant amount of my starting thiophene. What could be the cause?

A: This issue often points to insufficient reactivity of the organolithium base at the chosen temperature or premature quenching of the base.

Scientific Rationale: The reactivity of organolithium reagents is temperature-dependent. At very low temperatures, the rate of deprotonation can be slow. If the reaction time is too short, or if the base is not reactive enough at that temperature, incomplete conversion will result. Additionally, adventitious water or other electrophilic impurities in the reaction can consume the organolithium reagent, leading to lower effective concentrations and incomplete reactions.[13]

Troubleshooting Steps:

  • Optimize Reaction Time and Temperature: If you suspect slow deprotonation at -78 °C, consider increasing the reaction time after the addition of the base before quenching with the electrophile. Alternatively, a slightly higher temperature (e.g., -60 °C or -50 °C) might be necessary to achieve full conversion, but this must be balanced against the risk of reduced regioselectivity.[7]

  • Ensure Anhydrous Conditions: Rigorously dry all glassware and solvents. Thiophene and other reagents should be freshly distilled or dried over appropriate drying agents. Even small amounts of moisture can have a significant impact on the outcome of the reaction.

  • Consider a More Reactive Base or an Additive: If n-BuLi is not effective, switching to the more reactive s-BuLi or t-BuLi may be beneficial.[14] Alternatively, the addition of a coordinating agent like tetramethylethylenediamine (TMEDA) can break up organolithium aggregates and increase the basicity, often allowing for lower reaction temperatures.[9] The addition of lithium chloride (LiCl) has also been shown to accelerate LDA-mediated ortholithiations.[15]

Experimental Workflow for Optimizing Temperature:

HalogenDance A Bromothiophene B Initial Lithiation (Desired Position) A->B n-BuLi, -78°C C Rearranged Lithiated Intermediate (More Stable) B->C Isomerization (Warming) D Desired Product B->D Electrophile (fast) E Rearranged Product C->E Electrophile

Caption: Simplified pathway of the halogen dance reaction.

Experimental Protocols

General Protocol for Regioselective Lithiation of a 3-Substituted Thiophene at C2 (Kinetic Control)
  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a rubber septum, and a low-temperature thermometer.

  • Reagent Preparation: Dissolve the 3-substituted thiophene (1.0 equiv) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 equiv) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the reaction mixture at -78 °C for 30-60 minutes.

  • Electrophilic Quench: Add the desired electrophile (1.2 equiv) dropwise, again maintaining the temperature below -70 °C.

  • Warming and Quench: Allow the reaction to slowly warm to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Workup: Extract the product with an appropriate organic solvent, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

References

  • Snieckus, V. (1990). Directed ortho metalation. Toluene- and ethylbenzene-derived methodologies. Synthesis of condensed aromatics and heteroaromatics. Chemical Reviews, 90(6), 879-933. [Link]

  • Clayden, J., & Yagupolskii, L. M. (2000). The chemistry of organolithium compounds. Tetrahedron, 56(1), 1-2. [Link]

  • Chadwick, D. J., & Widdowson, D. A. (1985). Directed lithiation of π-electron rich heterocycles. In Comprehensive Organic Synthesis (Vol. 4, pp. 481-534). Pergamon.
  • Gschwend, H. W., & Rodriguez, H. R. (1979).
  • Conti, P., et al. (2006). The Halogen Dance Reaction on Thiophenes: A Review. Molecules, 11(12), 977-995. [Link]

  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Strohmeier, G. A., & Kappe, C. O. (2012). Regioselective functionalization of thiophenes via directed ortho-metalation. Chemical Society Reviews, 41(19), 5898-5911. [Link]

Sources

Validation & Comparative

A Comparative Analysis of the Bioactivity of 5-Bromo- vs. 5-Chloro-thiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic modification of heterocyclic scaffolds is a pivotal approach in the quest for novel therapeutic agents. The thiophene-2-carboxamide core, a versatile pharmacophore, has garnered significant attention due to its presence in a wide array of biologically active compounds. The introduction of a halogen atom at the 5-position of the thiophene ring, particularly bromine or chlorine, has been shown to modulate the physicochemical and pharmacological properties of these molecules, leading to distinct bioactivity profiles. This guide provides an in-depth, data-driven comparative analysis of 5-bromo- and 5-chloro-thiophene-2-carboxamide derivatives, offering insights into their anticancer, antimicrobial, and antiviral activities to inform future drug discovery and development endeavors.

The Chemical Rationale: Bromine vs. Chlorine Substitution

The choice between a bromine and a chlorine substituent at the 5-position of the thiophene-2-carboxamide scaffold is not arbitrary. It is a calculated decision based on the distinct electronic and steric properties of these halogens. Bromine is larger and more polarizable than chlorine, which can influence binding interactions with biological targets. Conversely, chlorine's higher electronegativity can alter the electron density of the thiophene ring, potentially affecting metabolic stability and pharmacokinetic properties. Understanding these subtle yet significant differences is crucial for the rational design of thiophene-2-carboxamide-based therapeutics.

Comparative Bioactivity: A Data-Driven Assessment

While a comprehensive head-to-head comparison of 5-bromo- and 5-chloro-thiophene-2-carboxamide across all biological activities is not extensively documented in a single study, a comparative analysis can be constructed from various independent investigations.

Antiviral Activity: A Direct Comparison

A direct comparative study on the anti-norovirus activity of 5-bromo- and 5-chloro-thiophene-2-carboxamide derivatives provides a valuable dataset for a side-by-side evaluation.[1] The study revealed that both classes of compounds exhibit comparable efficacy in inhibiting murine norovirus (MNV) replication.

Compound ClassDerivativeEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
5-Bromo-thiophene-2-carboxamide 5-bromo-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide37>100>2.7
5-Chloro-thiophene-2-carboxamide 5-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide30>100>3.3
Table 1: Comparative anti-norovirus activity of 5-bromo- and 5-chloro-thiophene-2-carboxamide derivatives.[1]

The data indicates a slight trend towards higher potency for the 5-chloro derivative in this specific scaffold, although both compounds demonstrate a favorable safety profile with high CC₅₀ values.[1]

Anticancer Activity: A Collated Comparison

No single study directly compares the anticancer activity of 5-bromo- and 5-chloro-thiophene-2-carboxamide. However, by collating data from different studies, a comparative picture emerges. Thiophene carboxamide derivatives, in general, have shown promising anticancer activities.[2][3][4][5]

Studies on 2-bromo-5-substituted thiophenes have highlighted their potent cytotoxic effects against various cancer cell lines. For instance, 2-bromo-5-(2-methylphenyl)thiophene (BMPT) displayed selective anticancer activity against HepG2 and Caco-2 cell lines with EC50 values in the low micromolar range.[2][3]

Antimicrobial Activity: An Indirect Evaluation

Thiophene derivatives are known to possess a broad spectrum of antimicrobial activities.[7][8][9][10] While a direct comparative study is lacking, individual reports shed light on the potential of both 5-bromo and 5-chloro analogs.

Derivatives of thiophene-2-carboxamide have demonstrated activity against both Gram-positive and Gram-negative bacteria.[7] For instance, certain thiophene derivatives have shown MIC values ranging from 16 to 32 mg/L against colistin-resistant Acinetobacter baumannii and Escherichia coli.[9][10] The presence of a halogen at the 5-position is often a feature in these active compounds, suggesting its importance for antimicrobial efficacy. However, without direct comparative data, it is challenging to definitively conclude whether bromine or chlorine is the preferred substituent for maximizing antimicrobial potency.

Experimental Protocols: A Guide for In Vitro Evaluation

To facilitate further comparative research, detailed protocols for key bioassays are provided below. These standardized methods are crucial for generating reliable and comparable data.

Protocol 1: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and cytotoxicity.[11][12][13][14]

Workflow for MTT Assay

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cell_seeding Seed cells in a 96-well plate incubation1 Incubate for 24 hours cell_seeding->incubation1 add_compound Add serial dilutions of test compounds incubation1->add_compound incubation2 Incubate for 48-72 hours add_compound->incubation2 add_mtt Add MTT solution to each well incubation2->add_mtt incubation3 Incubate for 2-4 hours add_mtt->incubation3 add_solubilizer Add solubilizing agent (e.g., DMSO) incubation3->add_solubilizer read_absorbance Measure absorbance at 570 nm add_solubilizer->read_absorbance

Caption: Workflow of the MTT assay for determining cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the 5-bromo- and 5-chloro-thiophene-2-carboxamide derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value for each compound.

Protocol 2: Broth Microdilution Assay for Antimicrobial Activity

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15][16][17][18][19]

Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Result Analysis compound_dilution Prepare serial dilutions of compounds in a 96-well plate inoculation Inoculate each well with the bacterial suspension compound_dilution->inoculation bacterial_suspension Prepare a standardized bacterial inoculum bacterial_suspension->inoculation incubation Incubate at 37°C for 18-24 hours inoculation->incubation visual_inspection Visually inspect for turbidity determine_mic Determine the MIC visual_inspection->determine_mic

Caption: Workflow of the broth microdilution assay for MIC determination.

Step-by-Step Methodology:

  • Compound Dilution: Prepare two-fold serial dilutions of the 5-bromo- and 5-chloro-thiophene-2-carboxamide derivatives in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

The comparative analysis of 5-bromo- and 5-chloro-thiophene-2-carboxamide derivatives reveals subtle but potentially significant differences in their bioactivities. The available data suggests a slight advantage for the 5-chloro substituent in anti-norovirus activity, while the impact on anticancer and antimicrobial properties requires further direct comparative investigation. The provided experimental protocols offer a standardized framework for researchers to conduct such studies, which are essential for elucidating the structure-activity relationships and guiding the rational design of next-generation thiophene-based therapeutics. Future research should focus on expanding the comparative analysis to a broader range of biological targets and employing computational modeling to predict the influence of halogen substitution on compound activity and selectivity.

References

  • Al-Ghorbani, M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Chemistry Central Journal, 17(1), 1-18. Available at: [Link]

  • MySkinRecipes. (n.d.). 5-Chlorothiophene-2-carboxamide. Available at: [Link]

  • El-Metwaly, N. M., & El-Gazzar, A. A. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal, 11(1), 1-10. Available at: [Link]

  • World Organisation for Animal Health (WOAH). (2025). Antimicrobial susceptibility testing (Broth microdilution method). Available at: [Link]

  • Chiscov, M., et al. (2024). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 29(1), 1-20. Available at: [Link]

  • Seelam, N. V., et al. (2019). Synthesis and Anticancer Activity of Thiophene-2-carboxamide Derivatives and In Silico Docking Studies. Russian Journal of General Chemistry, 89(7), 1502-1512. Available at: [Link]

  • Yilmaz, I., & Kucukoglu, K. (2022). A Thiophene Derivative, 2-Bromo-5-(2-(methylthio)phenyl)thiophene, Has Effective Anticancer Potential with Other Biological Properties. Chemistry & Biodiversity, 19(4), e202100784. Available at: [Link]

  • Gomez-Perez, A., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 15, 1-13. Available at: [Link]

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available at: [Link]

  • Al-Masri, M. A., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50584. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI document M43-A. Available at: [Link]

  • Chiscov, M., et al. (2024). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Semantic Scholar. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Biomimetics, 7(4), 247. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

  • Gomez-Perez, A., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. PubMed Central. Available at: [Link]

  • NC DNA Day Blog. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique). Available at: [Link]

  • Al-Ostoot, F. H., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. PubMed. Available at: [Link]

  • ResearchGate. (2025). Antimicrobial susceptibility testing by broth microdilution method: widely available modification. Available at: [Link]

  • Sakthi Abirami, M., et al. (2015). Evaluation of in-vitro antitubercular and antimicrobial activity of 5- nitro 2- thiophene carboxaldehyde. World Journal of Pharmacy and Pharmaceutical Sciences, 4(9), 1146-1153. Available at: [Link]

  • Kumar, A., et al. (2018). Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy. EBioMedicine, 32, 145-157. Available at: [Link]

  • Shirai, N., et al. (2016). Discovery and Synthesis of Heterocyclic Carboxamide Derivatives as Potent Anti-norovirus Agents. Chemical & Pharmaceutical Bulletin, 64(5), 465-470. Available at: [Link]

Sources

A Comparative Guide to the Cross-Reactivity and Selectivity Profiling of 5-bromo-N-cyclopropylthiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, the journey from a promising chemical scaffold to a viable clinical candidate is paved with rigorous scientific validation. A molecule's success hinges not only on its potency against the intended target but, critically, on its selectivity. Off-target interactions can lead to unforeseen toxicities or diminished efficacy, representing a significant cause of late-stage drug attrition. This guide provides an in-depth, comparative framework for characterizing the selectivity of a novel compound, using the hypothetical molecule 5-bromo-N-cyclopropylthiophene-2-carboxamide (hereafter referred to as Compound X ) as our central case study.

Rather than presenting a rigid protocol, this document outlines a strategic, multi-tiered approach to building a comprehensive selectivity profile. We will explain the causality behind each experimental choice, from broad, initial screens to deep, cellular validation, and objectively compare the hypothetical performance of Compound X against well-characterized kinase inhibitors with diverse selectivity profiles: the broad-spectrum inhibitor Staurosporine , the multi-targeted inhibitor Dasatinib , and the relatively selective inhibitor Lapatinib .

The Imperative of Selectivity: Why Go Beyond a Primary Assay?

A fundamental error in early-stage drug discovery is relying solely on the potency of a compound against its primary target. The human kinome, comprising over 500 protein kinases, is a landscape of highly conserved ATP-binding pockets.[1][2] This structural homology makes it challenging to design exquisitely selective inhibitors.[3] A compound that appears potent in an isolated biochemical assay may, in the complex environment of a cell, interact with dozens of other kinases, leading to a cascade of unintended biological consequences.

Therefore, a robust profiling strategy is not merely a data-gathering exercise; it is a self-validating system designed to de-risk a candidate compound. Our approach is structured in three tiers:

  • Tier 1: Global Kinome View (Biochemical Profiling): Establishing the broad landscape of potential interactions using large-scale, in vitro screening.

  • Tier 2: Cellular Target Validation (Target Engagement): Confirming that the compound interacts with its intended target within the complex milieu of a living cell and assessing cellular potency.

  • Tier 3: Unbiased Off-Target Discovery (Chemoproteomics): Proactively hunting for unanticipated off-targets that may not be present in recombinant screening panels.

Tier 1: Global Kinome View with Biochemical Profiling

The logical first step is to cast a wide net. Large-scale kinase panels offered by commercial vendors provide an efficient and comprehensive initial assessment of a compound's selectivity.[1][4][5] These platforms screen the test compound against hundreds of purified human kinases.

Experimental Rationale: Binding vs. Activity Assays

Two primary types of biochemical assays are employed for this purpose:

  • Binding Assays (e.g., KINOMEscan®): These are competition-based assays that measure the thermodynamic binding affinity (dissociation constant, Kd) of a compound to a panel of kinases.[4][6] They are independent of enzyme activity and can identify interactions with both active and inactive kinase conformations.

  • Activity Assays (e.g., Reaction Biology's HotSpot™, Promega's ADP-Glo™): These assays measure the compound's ability to inhibit the catalytic function of each kinase, yielding an IC50 value.[1][7] They provide direct functional data but require active enzyme and optimized substrate conditions.

For an initial, unbiased view, a binding assay is often preferred as it detects any physical interaction, regardless of functional consequence. It provides a comprehensive map of the compound's "addressable" kinome.

Experimental Workflow: Large-Panel Kinase Binding Screen

The diagram below illustrates a typical workflow for a large-panel competition binding assay, such as KINOMEscan®.

G cluster_assay Competition Binding Assay cluster_analysis Data Analysis CompoundX Compound X Stock (e.g., 10 mM in DMSO) AssayWell Assay Well Incubation: Kinase + Immobilized Ligand + Compound X CompoundX->AssayWell ImmobilizedLigand Immobilized, Active-Site Directed Ligand ImmobilizedLigand->AssayWell KinasePanel Panel of 400+ Human Kinases KinasePanel->AssayWell Capture Capture on Solid Support AssayWell->Capture Wash Wash Unbound Kinase Capture->Wash Quantify Quantify Bound Kinase (e.g., via qPCR) Wash->Quantify Comparison Compare to DMSO Control Quantify->Comparison Calculation Calculate % Control Comparison->Calculation Kd Determine Kd for Hits Calculation->Kd TreeSpot Visualize Data (TREEspot®) Kd->TreeSpot

Caption: Workflow for a KINOMEscan® competition binding assay.

Hypothetical Data & Comparative Analysis

Let's assume Compound X was designed to inhibit a novel, hypothetical kinase, "Thiophene-Responsive Kinase 1" (TRK1). A KINOMEscan® screen at a concentration of 1 µM would yield data on its interaction with a broad swath of the human kinome. The results are typically expressed as "% Control," where a lower number indicates stronger binding.

Table 1: Hypothetical Kinome Profiling Data (% Control at 1 µM)

Kinase TargetCompound X (Hypothetical)Dasatinib (Multi-Targeted)Lapatinib (Selective)Staurosporine (Broad-Spectrum)
TRK1 (Hypothetical Target) 0.5 95980.1
ABL185<0.1 92<0.1
SRC750.1 88<0.1
LCK68<0.1 90<0.1
EGFR92351.5 <0.1
ERBB2 (HER2)95452.0 0.2
VEGFR2451585<0.1
CDK2602595<0.1
ROCK13870990.5
p38α (MAPK14)55896<0.1
Selectivity Score (S10)0.05 (Calculated)0.250.020.95

Note: Data for Dasatinib, Lapatinib, and Staurosporine are representative of their known profiles. The Selectivity Score (S10) is the number of kinases with % Control < 10 divided by the total number of kinases tested; a lower score indicates higher selectivity.

From this initial screen, we draw several critical insights:

  • Compound X Profile: It appears potent against its intended target, TRK1. However, it shows moderate off-target activity against VEGFR2 and ROCK1, and weaker interactions with several other kinases. This profile suggests it is neither exquisitely selective like Lapatinib nor promiscuous like Staurosporine.

  • Dasatinib Profile: As expected, Dasatinib potently binds its primary targets (ABL, SRC family) but also hits a significant number of other kinases, illustrating a "selectively non-selective" profile.[3]

  • Lapatinib Profile: This compound demonstrates high selectivity, strongly binding to EGFR and ERBB2 with minimal interaction elsewhere, making it a benchmark for a selective inhibitor.[8][9][10]

  • Staurosporine Profile: This natural product binds indiscriminately to a vast number of kinases, serving as a positive control for broad activity and the archetype of a non-selective inhibitor.

Tier 2: Cellular Target Engagement

Biochemical assays are performed in a clean, artificial system. They do not account for cell permeability, efflux pumps, intracellular ATP concentrations, or the fact that kinases exist in complex signaling networks. Therefore, the next critical step is to verify that Compound X engages its target in a more physiologically relevant context.[11]

Experimental Rationale: The Principle of Thermal Stabilization

The Cellular Thermal Shift Assay (CETSA) is a powerful technique for assessing target engagement in intact cells or cell lysates.[12] The core principle is that when a drug binds to its target protein, it generally stabilizes the protein's structure. This stabilization makes the protein more resistant to thermal denaturation.[13] By heating cells treated with the compound to various temperatures and then quantifying the amount of soluble (non-denatured) target protein that remains, one can observe a "thermal shift" indicative of binding.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture & Treatment: Culture a relevant cell line (e.g., one endogenously expressing TRK1) to ~80% confluency. Treat cells with various concentrations of Compound X or vehicle (DMSO) for a defined period (e.g., 1 hour) at 37°C.

  • Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[14]

  • Cell Lysis: Lyse the cells through repeated freeze-thaw cycles or by adding a lysis buffer.

  • Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

  • Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the target protein (TRK1) using a standard protein detection method like Western Blot or ELISA.

  • Data Analysis: Plot the percentage of soluble TRK1 protein against temperature for both vehicle- and compound-treated samples to generate melting curves. A shift in the curve to the right indicates target engagement and stabilization.

G cluster_cell_prep Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis Cells Culture Cells Expressing Target Treat Treat with Compound X or DMSO Cells->Treat Harvest Harvest & Resuspend Cells Treat->Harvest Heat Heat Aliquots to a Range of Temperatures Harvest->Heat Cool Cool to Room Temperature Heat->Cool Lysis Lyse Cells (Freeze-Thaw) Cool->Lysis Centrifuge Centrifuge to Pellet Aggregates Lysis->Centrifuge Supernatant Collect Supernatant (Soluble Proteins) Centrifuge->Supernatant Quantify Quantify Target Protein (e.g., Western Blot) Supernatant->Quantify Plot Plot Melting Curves Quantify->Plot

Caption: A generalized workflow for the Cellular Thermal Shift Assay (CETSA).

Comparative Data Interpretation

A successful CETSA experiment provides crucial, corroborating evidence. For Compound X, we would hope to see a dose-dependent thermal shift for TRK1, confirming target engagement. Importantly, performing CETSA for the identified off-targets (VEGFR2, ROCK1) would reveal if these interactions also occur in a cellular context and at what concentrations. This allows for the calculation of a cellular selectivity window, comparing the concentration required for on-target engagement versus off-target engagement.

Table 2: Hypothetical Cellular Potency and Selectivity Comparison

CompoundPrimary Target(s)Biochemical Potency (Kd/IC50)Cellular Target Engagement (CETSA EC50)Key Off-Targets (Cellular)
Compound X TRK1~15 nM~150 nMVEGFR2, ROCK1
Dasatinib ABL, SRC<1 nM~5 nMPDGFR, c-KIT, etc.
Lapatinib EGFR, HER210-11 nM~100 nMNone significant

This comparison highlights a common finding: cellular potency is often lower than biochemical potency due to the barriers the compound must overcome to reach its target. The key takeaway is whether a therapeutic window exists between the concentration needed to engage the primary target and that which engages undesirable off-targets.

Tier 3: Unbiased Off-Target Discovery with Chemoproteomics

While large-scale recombinant panels are extensive, they are not exhaustive. Furthermore, they may not capture the native conformation or complex associations of kinases within the cell. Chemoproteomic methods, such as the "kinobeads" approach, provide an unbiased method to profile compound interactions against the native, endogenously expressed kinome.[3][15][16]

Experimental Rationale: Affinity Chromatography for Target ID

In this technique, a mixture of broad-spectrum, non-selective kinase inhibitors is immobilized on beads (kinobeads).[2][3] These beads are used as an affinity resin to pull down a large portion of the kinome from a cell lysate. In a competitive binding experiment, the lysate is pre-incubated with the test compound (Compound X). If Compound X binds to a particular kinase, it will prevent that kinase from binding to the kinobeads. By using quantitative mass spectrometry to compare the proteins pulled down from a DMSO-treated lysate versus a compound-treated lysate, one can identify the specific targets of the test compound with high confidence.[16]

G cluster_lysate_prep Lysate Preparation cluster_pulldown Affinity Pulldown cluster_analysis Mass Spectrometry Analysis Lysate Prepare Cell Lysate Treat_DMSO Treat with DMSO (Control) Lysate->Treat_DMSO Treat_Cmpd Treat with Compound X Lysate->Treat_Cmpd Incubate_DMSO Incubate with Kinobeads Treat_DMSO->Incubate_DMSO Incubate_Cmpd Incubate with Kinobeads Treat_Cmpd->Incubate_Cmpd Pulldown Wash & Elute Bound Kinases Incubate_DMSO->Pulldown Incubate_Cmpd->Pulldown MS_DMSO LC-MS/MS of Control Sample Pulldown->MS_DMSO MS_Cmpd LC-MS/MS of Compound Sample Pulldown->MS_Cmpd Quant_Compare Quantitative Comparison of Protein Abundance MS_DMSO->Quant_Compare MS_Cmpd->Quant_Compare Targets Identify Competed-for Targets Quant_Compare->Targets

Caption: Workflow for a competitive kinobeads chemoproteomics experiment.

This approach serves as the ultimate validation system. It can confirm the interactions observed in Tier 1 and 2 and, more importantly, may reveal unexpected off-targets that were not part of the recombinant kinase panel. Identifying such novel interactions early is invaluable for understanding a compound's full biological activity and potential liabilities.

Conclusion: Synthesizing a Complete Profile

The development of a successful, targeted therapeutic requires a deep and honest understanding of its molecular interactions. By employing a strategic, multi-tiered approach, researchers can build a comprehensive cross-reactivity and selectivity profile that is both robust and self-validating.

For our hypothetical 5-bromo-N-cyclopropylthiophene-2-carboxamide (Compound X) , this framework allows us to move from a broad, kinome-wide view of potential binding partners to a confident, quantitative assessment of on-target and off-target engagement within a living cell. Comparing its hypothetical profile to established benchmarks like Staurosporine, Dasatinib, and Lapatinib provides essential context, guiding the subsequent steps of lead optimization. This rigorous, evidence-based approach is fundamental to navigating the complexities of drug discovery and increasing the probability of translating a promising molecule into a safe and effective medicine.

References

  • Current time information in Philadelphia, PA, US. (n.d.). Google.
  • KINOMEscan Technology. (n.d.). Eurofins Discovery. Retrieved January 24, 2026, from [Link]

  • Kinase Panel Screening and Profiling Service. (n.d.). Reaction Biology. Retrieved January 24, 2026, from [Link]

  • Characterization of the Novel Broad-Spectrum Kinase Inhibitor CTx-0294885 As an Affinity Reagent for Mass Spectrometry-Based Kinome Profiling. (2013). Journal of Proteome Research. ACS Publications. [Link]

  • Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. (2023, January 27). YouTube. Retrieved from [Link]

  • Accelerating kinase drug discovery with validated kinase activity assay kits. (2026, January 20). AZoNetwork. Retrieved from [Link]

  • Kinase Screening and Profiling - Guidance for Smart Cascades. (n.d.). Eurofins Discovery. Retrieved January 24, 2026, from [Link]

  • Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. (2017). ACS Publications. [Link]

  • Kinase Product Solutions. (n.d.). Eurofins DiscoverX. Retrieved January 24, 2026, from [Link]

  • KINOMEscan data. (2018, January 18). HMS LINCS Project. Retrieved from [Link]

  • How Does a Biochemical Kinase Assay Work? (2018, December 10). BellBrook Labs. Retrieved from [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016, July 1). Methods in Molecular Biology. NCBI. [Link]

  • Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. (2017). Nature Communications. PMC. [Link]

  • Overview of Lapatinib: Chemistry, Pharmacology, and Clinical Applications. (n.d.). ResearchGate. Retrieved from [Link]

  • Assay Development for Protein Kinase Enzymes. (2012, May 1). Methods in Molecular Biology. NCBI. [Link]

  • Reaction Biology: Drug Discovery CRO Services. (n.d.). Reaction Biology. Retrieved January 24, 2026, from [Link]

  • KinaseProfiler Kinase Activity Profiling for Rapid Success. (n.d.). Eurofins Discovery. Retrieved January 24, 2026, from [Link]

  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. (2022, July 19). UKM Medical Molecular Biology Institute. Retrieved from [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020, December 2). News-Medical.Net. Retrieved from [Link]

  • Characterization of the novel broad-spectrum kinase inhibitor CTx-0294885 as an affinity reagent for mass spectrometry-based kinome profiling. (2013, July 5). PubMed. [Link]

  • Lapatinib: a novel EGFR/HER2 tyrosine kinase inhibitor for cancer. (2006). PubMed. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys Research. Retrieved from [Link]

  • Cellular thermal shift assay (CETSA). (n.d.). Bio-protocol. Retrieved January 24, 2026, from [Link]

  • DiscoverX Solutions for Drug Discovery. (n.d.). DiscoverX. Retrieved January 24, 2026, from [Link]

  • Eurofins Discovery. (2024, May 11). Eurofins Discovery. Retrieved from [Link]

  • Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. (n.d.). Utrecht University. Retrieved from [Link]

  • Lapatinib | C29H26ClFN4O4S | CID 208908. (n.d.). PubChem. Retrieved from [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024, May 20). Taylor & Francis Online. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022). ACS Chemical Biology. PubMed Central. [Link]

  • TKI-28, a broad-spectrum tyrosine kinase inhibitor with anti-tumor and anti-angiogenic effects. (2005, May 1). AACR Journals. [Link]

  • Repurposing of Kinase Inhibitors as Broad-Spectrum Antiviral Drugs. (2020). Journal of Medicinal Chemistry. PMC. [Link]

Sources

A Researcher's Guide to Functional Potency: Determining the EC50 and IC50 of 5-bromo-N-cyclopropylthiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for characterizing the functional potency of the novel compound, 5-bromo-N-cyclopropylthiophene-2-carboxamide. While specific biological data for this compound is not widely published, its structural motifs are present in molecules with a range of activities, including anti-proliferative and anti-angiogenic effects.[1][2] Therefore, this document will serve as a practical, in-depth guide for researchers to determine its half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) in relevant functional assays. We will explore hypothetical scenarios where this compound is tested against a G-protein coupled receptor (GPCR) and a voltage-gated ion channel, two major classes of drug targets.

The Critical Role of EC50 and IC50 in Drug Discovery

The determination of EC50 and IC50 values is a cornerstone of pharmacology and drug development. The EC50 represents the concentration of a drug that induces a response halfway between the baseline and the maximum response, making it a key indicator of an agonist's potency.[3] Conversely, the IC50 is the concentration of an inhibitor that reduces a specific biological or biochemical activity by half.[4] These metrics are crucial for:

  • Lead Candidate Selection: Comparing the potency of different compounds to identify the most promising candidates for further development.

  • Structure-Activity Relationship (SAR) Studies: Understanding how chemical modifications to a molecule affect its biological activity.

  • Translational Research: Providing essential data for predicting in vivo efficacy and potential therapeutic dosing.

Given the therapeutic potential of related thiophene carboxamide compounds, a rigorous determination of the EC50 and IC50 for 5-bromo-N-cyclopropylthiophene-2-carboxamide is a critical first step in its evaluation as a potential therapeutic agent.

Hypothetical Target 1: A Gq-Coupled G-Protein Coupled Receptor (GPCR)

Many cellular processes, including proliferation, are modulated by GPCRs that signal through the Gq pathway, leading to an increase in intracellular calcium.[5] Let's hypothesize that 5-bromo-N-cyclopropylthiophene-2-carboxamide acts as an agonist on a Gq-coupled receptor, for instance, a receptor implicated in cancer cell signaling.

Signaling Pathway of a Gq-Coupled Receptor

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR Gq-Coupled Receptor Gq Gq Protein (α, β, γ subunits) GPCR->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Gq->PLC Activates Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cell_Response Cellular Response Ca_release->Cell_Response PKC->Cell_Response Ligand 5-bromo-N-cyclopropyl- thiophene-2-carboxamide (Agonist) Ligand->GPCR Binds

Caption: Gq-coupled receptor signaling cascade.

Experimental Protocol: Calcium Flux Assay for EC50 Determination

This protocol outlines the steps to determine the EC50 of our compound using a no-wash calcium flux assay with a fluorescent dye like Fluo-8.

1. Cell Culture and Plating:

  • Culture a cell line endogenously or recombinantly expressing the target Gq-coupled receptor (e.g., HEK293 cells) in appropriate media.

  • Seed the cells into a 96-well or 384-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24 hours.

2. Compound Preparation:

  • Prepare a 10 mM stock solution of 5-bromo-N-cyclopropylthiophene-2-carboxamide in 100% DMSO.

  • Perform a serial dilution of the compound in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to create a concentration range that will span the expected EC50. A 10-point, 1:3 serial dilution is a good starting point.

3. Dye Loading:

  • Prepare the Fluo-8 dye loading solution according to the manufacturer's instructions.

  • Remove the cell culture medium from the plate and add the dye loading solution to each well.

  • Incubate the plate at 37°C for 1 hour in the dark.

4. Data Acquisition:

  • Use a plate reader equipped with a fluidic injection system and fluorescence detection capabilities (e.g., a FLIPR or similar instrument).

  • Set the instrument to record a baseline fluorescence reading for approximately 20 seconds.

  • Inject the serially diluted compound into the wells and continue to record the fluorescence signal for at least 2 minutes.

5. Data Analysis:

  • The change in fluorescence intensity (ΔF) is proportional to the increase in intracellular calcium.

  • Normalize the data by setting the response of the vehicle control (e.g., DMSO in buffer) to 0% and the response of a saturating concentration of a known full agonist to 100%.

  • Plot the normalized response against the logarithm of the compound concentration.

  • Fit the data using a non-linear regression model (four-parameter logistic equation) to determine the EC50.[6]

Hypothetical Target 2: A Voltage-Gated Sodium Channel

Given that some thiophene derivatives exhibit modulatory effects on ion channels, let's hypothesize that 5-bromo-N-cyclopropylthiophene-2-carboxamide acts as an inhibitor of a voltage-gated sodium channel (e.g., Nav1.7), a target for analgesic drug discovery.[7]

Experimental Workflow: Automated Electrophysiology for IC50 Determination

Ephys_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Cell Culture (Expressing Nav1.7) Compound_Prep Compound Dilution (Test & Control) Patch_Plate Cell Plating on Patch Plate Cell_Culture->Patch_Plate Seal_Formation Gigaseal Formation Patch_Plate->Seal_Formation Whole_Cell Whole-Cell Configuration Seal_Formation->Whole_Cell Voltage_Protocol Apply Voltage Protocol Whole_Cell->Voltage_Protocol Compound_Add Compound Addition Voltage_Protocol->Compound_Add Record_Current Record Na⁺ Current Compound_Add->Record_Current Data_Norm Data Normalization (% Inhibition) Record_Current->Data_Norm Curve_Fit Dose-Response Curve (Non-linear Regression) Data_Norm->Curve_Fit IC50_Calc IC50 Determination Curve_Fit->IC50_Calc

Caption: Automated electrophysiology workflow.

Experimental Protocol: Automated Patch-Clamp Electrophysiology for IC50 Determination

This protocol describes the use of an automated patch-clamp system to determine the IC50 of our compound.[8]

1. Cell Preparation:

  • Culture a cell line stably expressing the target sodium channel (e.g., CHO or HEK cells expressing Nav1.7) in appropriate media.

  • On the day of the experiment, detach the cells using a gentle dissociation method and resuspend them in the appropriate external solution for the automated patch-clamp system.

2. Compound Preparation:

  • Prepare a stock solution of 5-bromo-N-cyclopropylthiophene-2-carboxamide in DMSO.

  • Perform a serial dilution of the compound in the external recording solution to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

3. Automated Patch-Clamp Experiment:

  • Prime the automated patch-clamp system and load the cell suspension and compound plate according to the manufacturer's instructions.

  • The instrument will automatically trap cells, form giga-ohm seals, and establish a whole-cell recording configuration.

  • Apply a voltage protocol that elicits a robust sodium current. This typically involves a depolarization step from a holding potential of around -100 mV to 0 mV.

  • Record a baseline current, then apply the different concentrations of the compound and record the resulting current inhibition.

4. Data Analysis:

  • Measure the peak sodium current at each compound concentration.

  • Calculate the percentage of inhibition for each concentration relative to the baseline current (0% inhibition) and a full channel blocker (100% inhibition).

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data using a four-parameter logistic equation to determine the IC50.[9]

Data Presentation and Comparative Analysis

To contextualize the potency of 5-bromo-N-cyclopropylthiophene-2-carboxamide, it is essential to compare it with a known standard or a structurally similar analog. Below is a hypothetical data table summarizing the results from our proposed assays.

CompoundTargetAssay TypePotency (EC50/IC50)Hill Slope
5-bromo-N-cyclopropylthiophene-2-carboxamide Gq-Coupled ReceptorCalcium Flux75 nM1.1
Reference AgonistGq-Coupled ReceptorCalcium Flux15 nM1.0
5-bromo-N-cyclopropylthiophene-2-carboxamide Nav1.7Automated E-phys250 nM0.9
Reference Antagonist (e.g., Tetrodotoxin)Nav1.7Automated E-phys5 nM1.2
Analog (e.g., 5-chloro-N-cyclopropylthiophene-2-carboxamide)Nav1.7Automated E-phys1.2 µM1.0

This table provides a clear and concise comparison of the potency of our test compound against established benchmarks and a structural analog, which could be a compound like 5-chloro-N-cyclopropylthiophene-2-carboxamide, for which some comparative data on other thiophene carboxamides exists.[10]

Conclusion

This guide has provided a detailed roadmap for determining the EC50 and IC50 of 5-bromo-N-cyclopropylthiophene-2-carboxamide in two distinct and functionally relevant assay formats. By employing rigorous experimental design and appropriate data analysis, researchers can accurately quantify the potency of this and other novel compounds. This information is indispensable for making informed decisions in the drug discovery pipeline and for elucidating the therapeutic potential of new chemical entities. The principles and protocols outlined herein are broadly applicable and can be adapted for a wide range of compounds and biological targets.

References

  • EvitaChem. 5-bromo-N-(2-(thiophene-2-carboxamido)phenyl)furan-2-carboxamide.
  • Asian Pacific Journal of Cancer Prevention. Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo-N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide. Available from: [Link]

  • Benchchem. 5-Bromo-N-propylthiophene-2-carboxamide|CAS 908494-85-9.
  • PubMed. Guidelines for accurate EC50/IC50 estimation. Available from: [Link]

  • ResearchGate. An overview of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide....
  • PMC - NIH. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Available from: [Link]

  • Recent progress in assays for GPCR drug discovery.
  • Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity.
  • GraphPad. The EC50 - GraphPad Prism 10 Curve Fitting Guide. Available from: [Link]

  • ResearchGate. Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo-N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide.
  • Vulcanchem. 5-bromo-N-cyclopropylthiophene-3-carboxamide () for sale.
  • PMC - NIH. Evaluating functional ligand-GPCR interactions in cell-based assays. Available from: [Link]

  • Benchchem. A Comparative Analysis of the Biological Activities of 5-Chlorothiophene-2-carboxylic Acid and 5-Bromothiophene-2-carboxylic Aci.
  • NCBI. Ion Channel Screening - Assay Guidance Manual. Available from: [Link]

  • Asian Pacific Journal of Cancer Prevention. RESEARCH ARTICLE Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo- N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide.
  • ResearchGate. (PDF)
  • ResearchGate. (PDF) Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147.
  • Aurora Biomed. Principles of Flux Assay using Ion Channel Reader.
  • NIH. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Available from: [Link]

  • GraphPad. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356. Available from: [Link]

  • Eurofins Discovery. Ion Channel Functional Assays for Screening and Profiling.
  • Charles River Laboratories. In Vitro Safety Pharmacology Assays.
  • PMC - NIH. Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. Available from: [Link]

  • ACS Publications. Dose–Response Curves and the Determination of IC50 and EC50 Values | Journal of Medicinal Chemistry. Available from: [Link]

  • YouTube. Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin. Available from: [Link]

  • ResearchGate. The in vitro ion channel testing procedures used. Please define the in....
  • PubChem. N-(2-benzoylphenyl)-5-bromo-2-thiophenecarboxamide | C18H12BrNO2S | CID. Available from: [Link]

Sources

Navigating the Maze: An In Silico Comparative Guide to the ADMET Properties of 5-Bromothiophene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the adage "fail early, fail cheap" has become a guiding principle. A significant contributor to late-stage clinical trial failures has historically been unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of drug candidates. The ability to predict these properties before a molecule is even synthesized offers a profound advantage, saving invaluable time and resources. This guide provides an in-depth, comparative analysis of the in silico ADMET properties of a focused set of 5-bromothiophene derivatives, leveraging the widely accessible and validated SwissADME web tool.

The thiophene ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its derivatives, particularly those functionalized with a bromine atom like 5-bromothiophene-2-carboxylic acid, serve as versatile building blocks for creating novel bioactive molecules.[2][3] However, the journey from a promising scaffold to a viable drug is fraught with pharmacokinetic challenges. By examining a parent compound and its simple chemical modifications—an ester, an amide, and an alcohol—we can elucidate how subtle structural changes can significantly impact a molecule's predicted journey through the human body.

This guide is structured to provide researchers, scientists, and drug development professionals with a practical framework for applying in silico ADMET predictions in their own work. We will delve into the causality behind the predictions, present a clear, step-by-step workflow for the analysis, and offer a transparent interpretation of the generated data.

The Chosen Derivatives: A Rationale

For this comparative study, we have selected four structurally related 5-bromothiophene derivatives. This selection allows for a clear illustration of how functional group modifications can influence ADMET properties.

  • 5-Bromothiophene-2-carboxylic acid (Parent Compound): The foundational molecule, offering a carboxylic acid group that is ionizable at physiological pH.

  • Methyl 5-bromothiophene-2-carboxylate (Ester Derivative): Esterification of the carboxylic acid removes the ionizable proton, which is expected to increase lipophilicity.

  • 5-Bromothiophene-2-carboxamide (Amide Derivative): Replacing the hydroxyl of the carboxylic acid with an amino group introduces different hydrogen bonding capabilities.

  • (5-bromothiophen-2-yl)methanol (Alcohol Derivative): Reduction of the carboxylic acid to an alcohol provides a neutral, polar functional group.

In Silico ADMET Analysis: A Step-by-Step Protocol using SwissADME

The SwissADME web tool, developed by the Swiss Institute of Bioinformatics, was chosen for this analysis due to its user-friendly interface, robust prediction models, and free accessibility, making it an excellent resource for both academic and industry researchers.[4][5][6]

Experimental Workflow:

  • Molecule Input:

    • Navigate to the SwissADME website (]">http://www.swissadme.ch).[6]

    • For each of the four derivatives, obtain the Simplified Molecular Input Line Entry System (SMILES) string. These are text-based representations of the chemical structures.

      • 5-Bromothiophene-2-carboxylic acid: O=C(O)c1ccc(Br)s1[7]

      • Methyl 5-bromothiophene-2-carboxylate: COC(=O)c1ccc(Br)s1[5]

      • 5-Bromothiophene-2-carboxamide: NC(=O)c1ccc(Br)s1

      • (5-bromothiophen-2-yl)methanol: OCc1ccc(Br)s1

    • Paste the list of SMILES strings into the input box on the SwissADME homepage. Each SMILES string should be on a new line.[8][9]

    • Click the "Run" button to initiate the calculations.

  • Data Extraction and Interpretation:

    • The results page will display a comprehensive analysis for each molecule.

    • Key parameters to be extracted and tabulated include:

      • Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), Water Solubility (LogS), and Topological Polar Surface Area (TPSA).

      • Lipinski's Rule of Five: A set of criteria to evaluate "drug-likeness" and the likelihood of oral bioavailability.[1][10]

      • Pharmacokinetics: Gastrointestinal (GI) absorption, Blood-Brain Barrier (BBB) permeation, P-glycoprotein (P-gp) substrate status, and Cytochrome P450 (CYP) enzyme inhibition.

      • Medicinal Chemistry: PAINS (Pan Assay Interference Compounds) alerts, which flag substructures known to cause false positives in high-throughput screening.

The following diagram illustrates the workflow for this in silico analysis:

ADMET_Workflow cluster_prep Molecule Preparation cluster_analysis In Silico Analysis cluster_results Data Interpretation mol_select Select 5-Bromothiophene Derivatives get_smiles Obtain SMILES Strings mol_select->get_smiles swissadme Input SMILES into SwissADME Web Tool get_smiles->swissadme run_calc Execute ADMET Predictions swissadme->run_calc extract_data Extract Key ADMET Parameters run_calc->extract_data compile_table Compile Comparative Data Table extract_data->compile_table interpret Analyze and Interpret Results compile_table->interpret

Caption: Workflow for in silico ADMET prediction of 5-bromothiophene derivatives using SwissADME.

Comparative ADMET Profile of 5-Bromothiophene Derivatives

The following table summarizes the key ADMET parameters predicted by SwissADME for the four selected derivatives.

Property5-Bromothiophene-2-carboxylic acidMethyl 5-bromothiophene-2-carboxylate5-Bromothiophene-2-carboxamide(5-bromothiophen-2-yl)methanol
Physicochemical Properties
Molecular Weight ( g/mol )207.05221.07206.06193.06
LogP (Consensus)1.882.291.341.69
Water Solubility (LogS)-2.59 (Moderately soluble)-2.80 (Moderately soluble)-2.31 (Soluble)-2.18 (Soluble)
TPSA (Ų)37.3026.3043.0920.23
Lipinski's Rule of Five
Violations0000
Pharmacokinetics
GI AbsorptionHighHighHighHigh
BBB PermeantYesYesNoYes
P-gp SubstrateNoNoNoNo
CYP1A2 inhibitorNoNoNoNo
CYP2C19 inhibitorNoNoNoNo
CYP2C9 inhibitorYesNoNoNo
CYP2D6 inhibitorNoNoNoNo
CYP3A4 inhibitorNoNoNoNo
Medicinal Chemistry
PAINS Alerts0000

Analysis and Interpretation of In Silico Data

Drug-Likeness and Physicochemical Properties:

All four derivatives exhibit excellent "drug-like" properties, with zero violations of Lipinski's Rule of Five.[1][10] Their molecular weights are well under the 500 Da threshold, and their LogP values are in a range that suggests a good balance between solubility and permeability.

  • Lipophilicity (LogP): As anticipated, the ester derivative is the most lipophilic, while the amide is the least. The parent carboxylic acid and the alcohol fall in between. This trend is a direct consequence of the functional group modifications.

  • Water Solubility (LogS): The amide and alcohol derivatives show the highest predicted water solubility, which correlates with their lower lipophilicity and the presence of hydrogen bond donors/acceptors. The carboxylic acid and ester are moderately soluble.[11]

  • Topological Polar Surface Area (TPSA): The TPSA, an indicator of a molecule's ability to permeate cell membranes, is lowest for the alcohol and highest for the amide. A lower TPSA generally correlates with better membrane permeability.

Pharmacokinetic Predictions:

  • Absorption: All four compounds are predicted to have high gastrointestinal absorption, which is a favorable characteristic for orally administered drugs. The BOILED-Egg model from SwissADME provides a useful visualization of this.[12] All four compounds fall within the white region of the egg, indicating high probable passive absorption by the gastrointestinal tract.[13]

  • Distribution (BBB Permeability): The prediction of Blood-Brain Barrier (BBB) permeability reveals a key differentiation among the derivatives. The carboxylic acid, ester, and alcohol are all predicted to be BBB permeant, suggesting they could potentially act on targets within the central nervous system. In contrast, the amide derivative is predicted not to cross the BBB. This is likely due to its higher TPSA and hydrogen bonding capacity.

  • Metabolism (CYP Inhibition): A critical aspect of drug development is assessing the potential for drug-drug interactions, often mediated by the inhibition of cytochrome P450 (CYP) enzymes.[3] The in silico analysis predicts that only the parent carboxylic acid is likely to be an inhibitor of the CYP2C9 isoform. The ester, amide, and alcohol derivatives are predicted to be non-inhibitors of the major CYP isoforms tested. This highlights how a simple esterification can potentially mitigate a metabolic liability.

  • Excretion: The P-glycoprotein (P-gp) is an efflux pump that can actively transport drugs out of cells, reducing their efficacy.[3] None of the four derivatives are predicted to be substrates of P-gp, which is a favorable outcome.

The following diagram illustrates the relationship between the functional group modifications and the key predicted ADMET outcomes.

ADMET_Comparison cluster_derivatives 5-Bromothiophene Derivatives cluster_properties Predicted ADMET Properties Acid 5-Bromothiophene-2-carboxylic acid MW: 207.05 LogP: 1.88 start->Acid Ester Methyl 5-bromothiophene-2-carboxylate MW: 221.07 LogP: 2.29 start->Ester Amide 5-Bromothiophene-2-carboxamide MW: 206.06 LogP: 1.34 start->Amide Alcohol (5-bromothiophen-2-yl)methanol MW: 193.06 LogP: 1.69 start->Alcohol GI_High High GI Absorption Acid->GI_High BBB_Permeant BBB Permeant Acid->BBB_Permeant CYP2C9_Inhibitor CYP2C9 Inhibitor Acid->CYP2C9_Inhibitor Ester->GI_High Ester->BBB_Permeant No_CYP_Inhibition No CYP Inhibition Ester->No_CYP_Inhibition Amide->GI_High BBB_NonPermeant BBB Non-Permeant Amide->BBB_NonPermeant Amide->No_CYP_Inhibition Alcohol->GI_High Alcohol->BBB_Permeant Alcohol->No_CYP_Inhibition

Caption: Comparative ADMET predictions for 5-bromothiophene derivatives.

Conclusion and Future Perspectives

This in silico comparative guide demonstrates the power of computational tools in the early stages of drug discovery. By analyzing a small, focused set of 5-bromothiophene derivatives, we have shown how simple functional group modifications can lead to significant and predictable changes in ADMET properties.

The key takeaways from this analysis are:

  • All four derivatives exhibit good drug-like characteristics according to Lipinski's Rule of Five.

  • High gastrointestinal absorption is predicted for all compounds, suggesting good potential for oral bioavailability.

  • A critical divergence is seen in predicted BBB permeability, with the amide derivative being the only one not expected to cross into the central nervous system. This could be a crucial factor in designing drugs for either peripheral or central targets.

  • The parent carboxylic acid shows a potential liability for CYP2C9 inhibition, which appears to be mitigated by its conversion to an ester, amide, or alcohol.

It is imperative to remember that these are predictive models and not a substitute for experimental validation.[14] However, they provide a robust framework for prioritizing which molecules to synthesize and carry forward in a drug discovery pipeline. By integrating these in silico techniques, research and development teams can make more informed, data-driven decisions, ultimately increasing the efficiency and success rate of bringing new, safe, and effective medicines to patients.

References

  • SwissADME. (n.d.). Frequently Asked Questions. SIB Swiss Institute of Bioinformatics. Retrieved from [Link]

  • Learn-at-ease. (2022, September 16). EP 7 | ADME/ ADMET assessment by SwissADME, ProTox-II, admetSAR & SwissTargetPrediction [Video]. YouTube. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]

  • Bala, J. (2023, January 17). SWISS ADME Simplified: A Practical Tutorial| ADME prediction for Drug Design & bioinformatics [Video]. YouTube. [Link]

  • SwissADME. (n.d.). Help. SIB Swiss Institute of Bioinformatics. Retrieved from [Link]

  • PRISM BioLab. (2023, August 2). Oral Bioavailability Prediction Screening: Gift of SwissADME. Retrieved from [Link]

  • Journal of Pharmacognosy and Phytochemistry. (2023). Swiss ADME predictions of pharmacokinetics and drug-likeness properties of secondary metabolites present in Trigonella foenum-graecum. [Link]

  • PubChem. (n.d.). Methyl 5-bromothiophene-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • SwissADME. (n.d.). SIB Swiss Institute of Bioinformatics. Retrieved from [Link]

  • Adedotun, A. A., et al. (2021). Molecular docking and prediction of ADME/drug-likeness properties of potentially active antidiabetic compounds isolated from aqueous-methanol extracts of Gymnema sylvestre and Combretum micranthum. Journal of Biomolecular Structure and Dynamics, 39(12), 4363-4375. [Link]

  • Taylor & Francis Online. (n.d.). Lipinski's rule of five – Knowledge and References. Retrieved from [Link]

  • Chemchart. (n.d.). 5-Bromothiophene-2-carboxylic acid (7311-63-9). Retrieved from [Link]

  • Wikipedia. (n.d.). Lipinski's rule of five. Retrieved from [Link]

  • PubChem. (n.d.). (5-Nitrothiophen-2-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-(bromomethyl)thiophene-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). (2,5-Dibromothiophen-3-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). (4-Bromophenyl)-(5-bromothiophen-2-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChemLite. (n.d.). (5-bromothiophen-2-yl)methanol (C5H5BrOS). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-N-cyclopropylthiophene-2-carboxamide
Reactant of Route 2
Reactant of Route 2
5-bromo-N-cyclopropylthiophene-2-carboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。